SQ 30774
Descripción
Propiedades
Número CAS |
121995-36-6 |
|---|---|
Fórmula molecular |
C32H45N7O5 |
Peso molecular |
607.7 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-1-[[(2S)-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1H-imidazol-2-yl)propan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C32H45N7O5/c1-32(2,3)44-31(43)38-25(17-22-12-8-5-9-13-22)29(41)39-30(42)26(18-23-19-33-20-36-23)37-24(16-21-10-6-4-7-11-21)27(40)28-34-14-15-35-28/h5,8-9,12-15,19-21,24-27,37,40H,4,6-7,10-11,16-18H2,1-3H3,(H,33,36)(H,34,35)(H,38,43)(H,39,41,42)/t24-,25-,26-,27+/m0/s1 |
Clave InChI |
BYRNYEMEJKCLHY-YIPNQBBMSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(=O)[C@H](CC2=CN=CN2)N[C@@H](CC3CCCCC3)[C@H](C4=NC=CN4)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C(CC2=CN=CN2)NC(CC3CCCCC3)C(C4=NC=CN4)O |
Apariencia |
Solid powder |
Otros números CAS |
121995-36-6 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
((1,1-dimethylethoxy)carbonyl)-L-phenylalanyl-N(1-(cyclohexylmethyl)-2-hydroxy-2-(1H-imidazol-2-yl)ethyl)-L-histidinamide Boc-Phe-N-(-1-(cyclohexylmethyl)-2-hydroxy-2-(1H-imidazol-2-yl)ethyl)histidinamide SQ 30774 SQ-30774 |
Origen del producto |
United States |
Foundational & Exploratory
In-Depth Technical Guide to SQ 30774: A Renin Inhibitor of the Imidazole Alcohol Class
For Researchers, Scientists, and Drug Development Professionals
Abstract
SQ 30774 is a potent and selective inhibitor of primate renin, belonging to the novel class of imidazole alcohol-based renin inhibitors. Developed by Bristol Myers Squibb, this compound has been investigated for its potential as an antihypertensive agent. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological activity of this compound, intended to support further research and development in the field of cardiovascular therapeutics.
Chemical Structure and Properties
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| Molecular Formula | C₃₂H₄₅N₇O₅[1] |
| InChIKey | ZWAKHEDYLYQHTG-UHFFFAOYSA-N |
| CAS Number | 121995-36-6 |
Note: A visual representation of the chemical structure (2D diagram or SMILES string) is not publicly available.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound, such as melting point, boiling point, and solubility, are not extensively reported in the available literature. However, based on its classification as an "imidazole alcohol," it can be inferred that the molecule possesses both hydrogen bond donor and acceptor capabilities, which will influence its solubility and pharmacokinetic profile.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of renin. Renin is a critical aspartyl protease that catalyzes the first and rate-limiting step of the renin-angiotensin-aldosterone system (RAAS), the conversion of angiotensinogen to angiotensin I. By blocking this initial step, this compound effectively downregulates the entire RAAS cascade, leading to reduced production of angiotensin II and aldosterone.
Angiotensin II is a potent vasoconstrictor and stimulates the release of aldosterone, which promotes sodium and water retention. Therefore, by inhibiting renin, this compound leads to vasodilation and a reduction in blood volume, ultimately lowering blood pressure.
Pharmacological Properties
This compound has demonstrated significant activity as a renin inhibitor in both in vitro and in vivo studies.
In Vitro Activity
This compound is a potent inhibitor of primate renin.[1] While specific IC₅₀ values are not consistently reported in the public domain, its classification as a "potent" inhibitor suggests high affinity for the enzyme's active site.
In Vivo Activity
Preclinical studies in animal models have confirmed the in vivo efficacy of this compound. Intravenous administration in conscious, sodium-depleted cynomolgus monkeys resulted in a dose-dependent inhibition of plasma renin activity (PRA).[1] Furthermore, in sodium-replete monkeys, this compound was shown to inhibit the rise in arterial pressure and PRA following the administration of exogenous monkey renin.[1] These findings underscore the potential of this compound to effectively lower blood pressure by targeting the RAAS.
Table 2: Summary of In Vivo Pharmacological Effects of this compound
| Parameter | Species | Effect |
| Plasma Renin Activity (PRA) | Cynomolgus Monkey (sodium-depleted) | Dose-dependent inhibition (intravenous)[1] |
| Arterial Pressure & PRA | Cynomolgus Monkey (sodium-replete) | Inhibition of increase induced by exogenous renin[1] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and evaluation of this compound are proprietary to Bristol Myers Squibb. However, based on standard methodologies in the field, the following outlines the likely experimental approaches.
In Vitro Renin Inhibition Assay (General Protocol)
This assay is designed to determine the concentration of an inhibitor required to reduce the activity of renin by 50% (IC₅₀).
Methodology:
-
Reagent Preparation: Prepare solutions of purified human renin, angiotensinogen (substrate), assay buffer (e.g., Tris-HCl with EDTA), and a dilution series of this compound.
-
Inhibitor Incubation: In a microplate, incubate a fixed concentration of renin with varying concentrations of this compound for a predetermined time at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the angiotensinogen substrate to each well.
-
Reaction Incubation: Incubate the reaction mixture for a specific period (e.g., 60 minutes) at 37°C.
-
Reaction Termination: Stop the reaction, typically by adding a strong acid to denature the enzyme.
-
Quantification of Angiotensin I: Measure the amount of angiotensin I produced using a suitable method such as an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).
-
IC₅₀ Calculation: Plot the percentage of renin inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
In Vivo Blood Pressure Measurement in Animal Models (General Protocol)
This protocol describes the measurement of blood pressure in a conscious, instrumented animal model to assess the antihypertensive effects of a test compound.
Methodology:
-
Animal Model: Utilize a relevant animal model, such as the cynomolgus monkey, known to have a renin-angiotensin system responsive to the test compound.
-
Surgical Instrumentation: Surgically implant a telemetry device or an indwelling arterial catheter for continuous and direct measurement of blood pressure and heart rate. Allow for a sufficient recovery period post-surgery.
-
Baseline Measurements: Record baseline blood pressure and heart rate for a stable period before drug administration.
-
Drug Administration: Administer this compound via the desired route (e.g., intravenous infusion or bolus injection).
-
Continuous Monitoring: Continuously monitor and record blood pressure and heart rate for a specified period following drug administration.
-
Data Analysis: Analyze the changes in blood pressure and heart rate from baseline to determine the magnitude and duration of the antihypertensive effect.
Synthesis
Specific, detailed synthetic routes for this compound are not publicly disclosed. However, the synthesis of imidazole-containing compounds often involves the construction of the imidazole ring as a key step, followed by the addition of various side chains. Common methods for imidazole synthesis include the Radziszewski reaction or the Van Leusen reaction. The synthesis of a complex molecule like this compound would likely involve a multi-step, stereoselective process to achieve the desired final compound.
Conclusion
This compound is a significant example of the imidazole alcohol class of renin inhibitors. Its potent in vitro activity against primate renin and demonstrated in vivo efficacy in reducing plasma renin activity and blood pressure highlight its potential as a therapeutic agent for hypertension. This technical guide consolidates the available information on this compound to serve as a valuable resource for researchers in the ongoing quest for novel and effective treatments for cardiovascular diseases. Further investigation into its detailed chemical structure, physicochemical properties, and pharmacokinetic profile is warranted to fully elucidate its therapeutic potential.
References
An In-Depth Technical Guide to the Mechanism of Action of SQ 30,774 in the Renin-Angiotensin System
For Researchers, Scientists, and Drug Development Professionals
Abstract
SQ 30,774 is a novel, potent, and specific inhibitor of primate renin, belonging to the imidazole alcohol class of compounds. Developed by Bristol Myers Squibb, this molecule represents a targeted approach to modulating the renin-angiotensin system (RAS) at its rate-limiting step. This technical guide provides a comprehensive overview of the mechanism of action of SQ 30,774, including its effects on plasma renin activity and arterial blood pressure. Detailed experimental methodologies for assessing its in vitro and in vivo activity are presented, alongside quantitative data from preclinical studies in primates. Visual diagrams of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of its pharmacological profile.
Introduction to the Renin-Angiotensin System
The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and systemic vascular resistance.[1][2] The system is initiated by the release of renin, a proteolytic enzyme, from the juxtaglomerular cells of the kidney in response to stimuli such as reduced renal blood flow, sympathetic nerve activation, or decreased sodium delivery to the distal tubules.[2]
Renin acts on its substrate, angiotensinogen, which is produced by the liver, to form the decapeptide angiotensin I.[2][3] Angiotensin I is then converted to the octapeptide angiotensin II by angiotensin-converting enzyme (ACE), which is primarily found in the vascular endothelium of the lungs.[1][2] Angiotensin II is the principal effector molecule of the RAS, exerting its effects through binding to specific receptors, most notably the AT1 receptor.[1]
The physiological actions of angiotensin II are multifaceted and include:
-
Vasoconstriction: Angiotensin II is a potent vasoconstrictor, leading to an increase in systemic vascular resistance and, consequently, a rise in arterial blood pressure.[1][2]
-
Aldosterone Secretion: It stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water reabsorption in the kidneys, leading to an expansion of extracellular fluid volume and a further increase in blood pressure.[1][4]
-
Sympathetic Nervous System Potentiation: Angiotensin II enhances the release of norepinephrine from sympathetic nerve endings and inhibits its reuptake, thereby amplifying sympathetic tone.[2]
-
Cellular Growth: It can stimulate cardiac and vascular hypertrophy.[2][3]
Given its central role in blood pressure regulation, the RAS is a key target for antihypertensive therapies.
SQ 30,774: A Direct Renin Inhibitor
SQ 30,774 is a member of the imidazole alcohol class of renin inhibitors.[5] Its mechanism of action is the direct, competitive inhibition of the enzyme renin. By binding to the active site of renin, SQ 30,774 prevents the conversion of angiotensinogen to angiotensin I, thereby inhibiting the entire downstream cascade of the RAS.[5] This targeted approach at the rate-limiting step of the system offers a high degree of specificity.
An important characteristic of SQ 30,774 is its species specificity. It is a potent inhibitor of primate renin but does not significantly inhibit the renin of other species such as rats, hogs, or dogs.[5] This highlights the importance of using appropriate animal models, such as non-human primates, for the preclinical evaluation of this compound.
While the primary literature describes SQ 30,774 as a "potent in vitro inhibitor," a specific IC50 value is not publicly available in the reviewed scientific articles.[5]
In Vivo Pharmacodynamics
The in vivo effects of SQ 30,774 have been characterized in cynomolgus monkeys, a relevant primate model.
Effects on Plasma Renin Activity
In conscious, sodium-depleted cynomolgus monkeys, intravenous administration of SQ 30,774 resulted in a dose-dependent inhibition of plasma renin activity (PRA).[5] Doses ranging from 0.001 to 1.0 µmol/kg produced a significant reduction in PRA, with the highest dose leading to total inhibition.[5]
Effects on Arterial Blood Pressure
In the same sodium-depleted monkey model, a reduction in mean arterial pressure was observed, although this effect was only apparent at a higher intravenous dose of 10 µmol/kg or when the compound was administered by infusion.[5]
In sodium-replete monkeys, SQ 30,774 was shown to inhibit the rise in both arterial pressure and PRA that follows the administration of exogenous monkey renin.[5]
Oral Administration
When administered orally at a dose of 50 µmol/kg, SQ 30,774 did not lead to a significant inhibition of PRA.[5] This suggests that the oral bioavailability of this specific compound may be limited. A related compound, SQ 31,844, did show significant PRA inhibition after oral administration.[5]
Quantitative Data Summary
The following table summarizes the key quantitative in vivo data for SQ 30,774 from studies in cynomolgus monkeys.
| Parameter | Animal Model | Route of Administration | Dose Range | Observed Effect | Citation |
| Plasma Renin Activity (PRA) | Conscious, Sodium-Depleted Cynomolgus Monkeys | Intravenous | 0.001 - 1.0 µmol/kg | Dose-dependent inhibition; total inhibition at 1.0 µmol/kg. | [5] |
| Mean Arterial Pressure (MAP) | Conscious, Sodium-Depleted Cynomolgus Monkeys | Intravenous | 10 µmol/kg or Infusion | Reduction in blood pressure. | [5] |
| PRA and MAP | Sodium-Replete Cynomolgus Monkeys (with exogenous renin challenge) | Intravenous | Not specified | Inhibition of the rise in PRA and MAP. | [5] |
| Plasma Renin Activity (PRA) | Conscious, Sodium-Depleted Cynomolgus Monkeys | Oral | 50 µmol/kg | No significant inhibition. | [5] |
Detailed Experimental Protocols
The following are detailed, representative methodologies for the key experiments cited in the evaluation of SQ 30,774.
In Vitro Renin Inhibition Assay (Primate Plasma)
Objective: To determine the in vitro inhibitory potency of SQ 30,774 against primate renin.
Materials:
-
Primate plasma (e.g., from cynomolgus monkeys) as a source of renin and angiotensinogen.
-
SQ 30,774 dissolved in a suitable vehicle (e.g., DMSO).
-
Angiotensin I radioimmunoassay (RIA) kit or other suitable quantification method.
-
Buffer solution (e.g., maleate buffer, pH 6.0).
-
Enzyme inhibitors to prevent the breakdown of angiotensin I (e.g., a cocktail of protease inhibitors).
-
Incubator and water bath.
-
Centrifuge.
Protocol:
-
Plasma Preparation: Collect primate blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 4°C to separate the plasma. Store the plasma at -80°C until use.
-
Inhibitor Preparation: Prepare a stock solution of SQ 30,774 in the chosen vehicle. Create a series of dilutions to cover a range of concentrations for the determination of a dose-response curve.
-
Assay Reaction: a. In microcentrifuge tubes, combine the primate plasma, buffer, and the enzyme inhibitor cocktail. b. Add varying concentrations of SQ 30,774 or vehicle (for control) to the tubes. c. Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to the renin. d. Initiate the enzymatic reaction by incubating the tubes at 37°C for a specific duration (e.g., 1-3 hours). This allows for the generation of angiotensin I. A parallel set of tubes should be kept on ice (0°C) to serve as blanks, where the enzymatic reaction is minimal.
-
Reaction Termination: Stop the reaction by placing the tubes on ice or by adding a stopping reagent.
-
Quantification of Angiotensin I: Measure the amount of angiotensin I generated in each tube using a commercial RIA kit according to the manufacturer's instructions.
-
Data Analysis: a. Subtract the amount of angiotensin I in the blank tubes from the incubated samples to determine the net amount of angiotensin I produced. b. Calculate the percentage of renin inhibition for each concentration of SQ 30,774 compared to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
In Vivo Blood Pressure and Plasma Renin Activity Measurement in Conscious Cynomolgus Monkeys
Objective: To evaluate the in vivo effects of SQ 30,774 on mean arterial pressure and plasma renin activity in conscious, unrestrained cynomolgus monkeys.
Materials:
-
Cynomolgus monkeys.
-
SQ 30,774 formulated for intravenous or oral administration.
-
Surgical instruments for catheter implantation.
-
Implantable telemetry system for continuous blood pressure monitoring or an external system with a tether.
-
Blood collection supplies.
-
Centrifuge.
-
PRA assay kit.
-
Low sodium diet (for sodium-depleted model).
Protocol:
-
Animal Preparation and Acclimatization: a. House the monkeys individually in a controlled environment. b. For continuous blood pressure monitoring, surgically implant a telemetry transmitter with the catheter placed in the descending aorta or femoral artery under anesthesia. Allow for a sufficient recovery period (e.g., 2-4 weeks). c. Acclimatize the animals to the experimental procedures, including handling and blood sampling, to minimize stress-induced physiological changes.
-
Sodium Depletion (if required): To induce a state of high renin, place the monkeys on a low sodium diet for a period of 5-7 days prior to the experiment.
-
Baseline Measurements: On the day of the experiment, record baseline mean arterial pressure, heart rate, and collect a baseline blood sample for PRA measurement.
-
Drug Administration: Administer SQ 30,774 intravenously or orally at the desired doses. A vehicle control group should be included.
-
Post-Dose Monitoring: a. Continuously monitor and record blood pressure and heart rate for a specified period after drug administration. b. Collect blood samples at multiple time points post-dose (e.g., 15, 30, 60, 120, 240 minutes) for the determination of PRA.
-
Plasma Renin Activity Assay: a. Process the collected blood samples to obtain plasma. b. Measure PRA using a commercial assay kit, which typically involves incubating the plasma to generate angiotensin I and then quantifying it by RIA.
-
Data Analysis: a. Calculate the change in mean arterial pressure and heart rate from baseline for each animal at each time point. b. Calculate the percentage of inhibition of PRA from baseline for each animal at each time point. c. Compare the responses in the drug-treated groups to the vehicle control group using appropriate statistical methods.
Visualizations
Signaling Pathways
Caption: The Renin-Angiotensin System and the inhibitory action of SQ 30,774.
Experimental Workflow
Caption: Workflow for in vivo evaluation of SQ 30,774 in cynomolgus monkeys.
Conclusion
SQ 30,774 is a specific and potent direct inhibitor of primate renin, effectively blocking the renin-angiotensin system at its initial and rate-limiting step. In vivo studies in cynomolgus monkeys have demonstrated its ability to produce a dose-dependent inhibition of plasma renin activity and, at higher doses, to lower arterial blood pressure. The imidazole alcohol chemical class, to which SQ 30,774 belongs, represents a significant area of research in the development of targeted antihypertensive therapies. Further investigation into the oral bioavailability and pharmacokinetic profile of this and related compounds is warranted to fully assess their therapeutic potential. This technical guide provides a foundational understanding of the mechanism of action and preclinical evaluation of SQ 30,774 for researchers and professionals in the field of drug development.
References
- 1. SQ-30774 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Pharmacology of novel imidazole alcohol inhibitors of primate renin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced potency dipeptide glycol renin inhibitors: studies in vitro and in the conscious rhesus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and structure-activity relationships of human renin inhibitors designed from angiotensinogen transition state - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of SQ 30,774: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SQ 30,774 is a novel, potent, and selective inhibitor of primate renin, the key enzyme initiating the renin-angiotensin-aldosterone system (RAAS). Developed by Bristol Myers Squibb, SQ 30,774 belongs to the imidazole alcohol class of renin inhibitors.[1] This document provides a comprehensive overview of the pharmacological profile of SQ 30,774, including its mechanism of action, in vitro and in vivo activity, and detailed experimental methodologies.
Mechanism of Action
SQ 30,774 exerts its pharmacological effect by directly inhibiting the enzymatic activity of renin. Renin is a protease that cleaves angiotensinogen, a circulating glycoprotein synthesized by the liver, to form the decapeptide angiotensin I. This is the rate-limiting step in the RAAS cascade. By blocking this initial step, SQ 30,774 effectively prevents the downstream production of angiotensin II, a potent vasoconstrictor and a primary regulator of aldosterone secretion. The inhibition of the RAAS leads to vasodilation and a reduction in arterial blood pressure.
Signaling Pathway
The following diagram illustrates the renin-angiotensin-aldosterone system and the point of intervention for SQ 30,774.
Data Presentation
In Vitro Activity
Table 1: In Vitro Renin Inhibition Profile of SQ 30,774
| Parameter | Species | Value | Reference |
| Renin Inhibition | Primate | Potent Inhibitor | [1][2] |
| Renin Inhibition | Rat, Hog, Dog | Inactive | [1][2] |
In Vivo Activity in Cynomolgus Monkeys
In vivo studies in conscious, sodium-depleted cynomolgus monkeys have demonstrated the efficacy of SQ 30,774 in inhibiting plasma renin activity (PRA) and lowering blood pressure.[1][2]
Table 2: In Vivo Effects of Intravenous SQ 30,774 in Cynomolgus Monkeys
| Parameter | Dose Range (µmol/kg, i.v.) | Effect | Reference |
| Plasma Renin Activity (PRA) | 0.001 - 1.0 | Dose-related inhibition | [1][2] |
| Plasma Renin Activity (PRA) | 1.0 | Total inhibition | [1][2] |
| Arterial Blood Pressure | 10 | Reduction observed | [1][2] |
Table 3: In Vivo Effects of Oral SQ 30,774 in Cynomolgus Monkeys
| Parameter | Dose (µmol/kg, p.o.) | Effect | Reference |
| Plasma Renin Activity (PRA) | 50 | No significant inhibition | [1][2] |
In sodium-replete monkeys, SQ 30,774 was shown to inhibit the rise in arterial pressure and PRA following the administration of exogenous monkey renin.[2]
Experimental Protocols
In Vitro Renin Inhibition Assay (General Protocol)
While the specific protocol used for SQ 30,774 is not detailed in the available literature, a general fluorometric renin inhibitor screening assay protocol is outlined below.
Objective: To determine the in vitro potency of a test compound (e.g., SQ 30,774) in inhibiting primate renin activity.
Materials:
-
Purified primate renin
-
Renin substrate (e.g., a fluorogenic peptide)
-
Assay buffer (e.g., Tris-HCl with appropriate pH and salt concentrations)
-
Test compound (SQ 30,774) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorometric plate reader
Workflow Diagram:
Procedure:
-
Compound Preparation: Prepare a serial dilution of SQ 30,774 in the assay buffer.
-
Assay Setup: To the wells of a 96-well microplate, add the assay buffer, followed by the diluted SQ 30,774 or vehicle control.
-
Enzyme Addition: Add the primate renin solution to each well and pre-incubate for a short period to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the renin substrate to each well.
-
Incubation: Incubate the plate at 37°C for a specified time, allowing the renin to cleave the substrate.
-
Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of renin inhibition for each concentration of SQ 30,774. The IC50 value is then determined by plotting the percent inhibition against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.
In Vivo Assessment in Cynomolgus Monkeys
Objective: To evaluate the effect of SQ 30,774 on plasma renin activity and arterial blood pressure in conscious cynomolgus monkeys.
Animal Model:
-
Conscious cynomolgus monkeys (Macaca fascicularis).
-
For PRA studies, animals are typically sodium-depleted to stimulate the RAAS. This can be achieved through a low-sodium diet and/or diuretic administration.
Experimental Workflow Diagram:
Plasma Renin Activity (PRA) Assay:
-
Blood Collection: Collect blood samples into tubes containing an anticoagulant (e.g., EDTA) at baseline and at various time points after drug administration.
-
Angiotensin I Generation: Incubate the plasma at 37°C to allow renin to act on endogenous angiotensinogen, generating angiotensin I. A parallel sample is kept on ice (0°C) to prevent enzymatic activity, serving as a blank.
-
Quantification of Angiotensin I: The amount of angiotensin I generated is quantified using a validated method, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Calculation: PRA is typically expressed as the rate of angiotensin I generation per unit of time (e.g., ng/mL/hr). The percentage inhibition by SQ 30,774 is calculated by comparing the PRA in treated animals to that in vehicle-treated controls or to baseline values.
Blood Pressure Measurement:
-
Arterial blood pressure can be measured directly via an indwelling arterial catheter connected to a pressure transducer, which allows for continuous monitoring in conscious, restrained animals.[3][4]
-
Alternatively, non-invasive methods such as oscillometry using a tail cuff can be employed for repeated measurements.[3][4][5][6]
-
Measurements of systolic, diastolic, and mean arterial pressure are recorded before and after the administration of SQ 30,774 to determine its effect on blood pressure.
Conclusion
SQ 30,774 is a potent and selective inhibitor of primate renin, demonstrating significant in vivo efficacy in reducing plasma renin activity and lowering arterial blood pressure in cynomolgus monkeys following intravenous administration. Its poor oral bioavailability, however, may limit its therapeutic application via this route. The data presented in this guide underscore the potential of direct renin inhibition as a therapeutic strategy for managing conditions associated with an overactive renin-angiotensin-aldosterone system. Further investigation into its pharmacokinetic profile and structure-activity relationships could provide valuable insights for the development of next-generation renin inhibitors with improved oral bioavailability.
References
- 1. SQ-30774 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Pharmacology of novel imidazole alcohol inhibitors of primate renin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Noninvasive measurement of blood pressure in conscious cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. High Definition Oscillometry: a novel technique for non-invasive blood pressure monitoring in the cynomolgus monkey (Macaca fascicularis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
SQ 30774: A Potent Renin Inhibitor for Cardiovascular Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
SQ 30774 is a potent, non-peptidic, imidazole-based inhibitor of the enzyme renin, a critical regulator of the renin-angiotensin-aldosterone system (RAAS). Developed by Bristol Myers Squibb, this compound has been investigated for its potential therapeutic applications in cardiovascular diseases, primarily hypertension. As a key player in the RAAS cascade, renin's inhibition offers a targeted approach to reducing blood pressure and potentially mitigating the downstream pathological effects of angiotensin II, such as vasoconstriction, inflammation, and fibrosis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Core Data Summary
The following tables summarize the available quantitative data for this compound from preclinical cardiovascular research.
| Table 1: In Vitro Renin Inhibition | |
| Parameter | Value |
| Target Enzyme | Primate Renin |
| Inhibition Class | Imidazole alcohol |
| Potency | Data not publicly available |
| Table 2: In Vivo Efficacy in Cynomolgus Monkeys (Sodium-Depleted) | |
| Parameter | Result |
| Route of Administration | Intravenous |
| Dose Range | 0.001 - 1.0 µmol/kg |
| Effect on Plasma Renin Activity (PRA) | Dose-related inhibition |
| PRA Inhibition at 1.0 µmol/kg | Total inhibition |
| Effect on Blood Pressure | Reduction observed only at 10 µmol/kg or with infusion |
| Table 3: In Vivo Efficacy in Cynomolgus Monkeys (Sodium-Replete) | |
| Parameter | Result |
| Challenge | Exogenous monkey renin administration |
| Effect of this compound | Inhibition of the rise in arterial pressure and PRA |
Mechanism of Action
This compound functions as a direct inhibitor of renin. Renin is an aspartyl protease that catalyzes the first and rate-limiting step in the RAAS cascade: the cleavage of angiotensinogen to form angiotensin I. By binding to the active site of renin, this compound prevents this conversion, thereby reducing the downstream production of angiotensin II and aldosterone.[1][2][3][4] This leads to vasodilation, reduced sodium and water retention, and a decrease in sympathetic nervous system activity, all of which contribute to a lowering of blood pressure.[3]
Signaling Pathway
The following diagram illustrates the role of this compound within the Renin-Angiotensin-Aldosterone System.
Experimental Protocols
In Vitro Renin Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available renin inhibitor screening kits and is suitable for determining the in vitro potency of this compound.
1. Materials:
-
Active Human Renin
-
Renin Substrate (fluorogenic)
-
Assay Buffer
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate (black with a clear bottom)
-
Fluorometric plate reader
2. Procedure:
-
Prepare a series of dilutions of this compound in Assay Buffer.
-
Add the diluted this compound solutions to the wells of the microplate.
-
Prepare a solution of Active Human Renin in Assay Buffer.
-
Add the renin solution to the wells containing the inhibitor and incubate for 10-15 minutes at 37°C.
-
Prepare a solution of the fluorogenic renin substrate in Assay Buffer.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately begin measuring the fluorescence intensity at regular intervals using a plate reader (Excitation/Emission wavelengths appropriate for the substrate).
-
Continue monitoring for at least 60 minutes.
3. Data Analysis:
-
Calculate the rate of reaction (change in fluorescence over time) for each concentration of this compound.
-
Plot the reaction rate against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
In Vivo Blood Pressure and Plasma Renin Activity in Cynomolgus Monkeys
This protocol is based on published preclinical studies of renin inhibitors.
1. Animal Model:
-
Conscious, adult cynomolgus monkeys (male or female).
-
Animals may be sodium-depleted to increase baseline plasma renin activity. This can be achieved by feeding a low-sodium diet and/or administering diuretics prior to the study.
2. Experimental Setup:
-
Animals are restrained in a specialized chair.
-
Blood pressure is monitored continuously via an indwelling arterial catheter or non-invasively using a tail cuff system.
-
A venous catheter is placed for drug administration and blood sampling.
3. Procedure:
-
Acclimate the monkeys to the restraining chair and monitoring equipment.
-
Collect baseline blood pressure readings and a blood sample for PRA analysis.
-
Administer this compound intravenously as a bolus dose or continuous infusion.
-
Continuously monitor blood pressure throughout the experiment.
-
Collect blood samples at various time points post-administration to measure PRA.
-
For studies in sodium-replete animals, a bolus of exogenous monkey renin can be administered to challenge the system, followed by administration of this compound to assess its ability to block the pressor response.
4. Data Analysis:
-
Calculate the change in mean arterial pressure from baseline at each dose of this compound.
-
Determine the percentage inhibition of PRA from baseline at each dose and time point.
-
Plot the dose-response curves for both blood pressure and PRA inhibition.
Experimental Workflows
The following diagrams illustrate the typical workflows for in vitro and in vivo evaluation of this compound.
Role in Broader Cardiovascular Disease Research
While the primary focus of this compound research has been on hypertension, its mechanism of action suggests potential relevance in other cardiovascular diseases where the RAAS is implicated.
-
Atherosclerosis: Angiotensin II is known to promote inflammation, oxidative stress, and endothelial dysfunction, all of which are key processes in the development and progression of atherosclerosis. By reducing angiotensin II levels, renin inhibitors like this compound could theoretically slow the atherosclerotic process. However, specific preclinical studies investigating the effect of this compound in animal models of atherosclerosis are not publicly available.
-
Myocardial Infarction: The RAAS is activated following a myocardial infarction and contributes to adverse cardiac remodeling, including hypertrophy and fibrosis. Inhibition of the RAAS with ACE inhibitors and angiotensin receptor blockers is a cornerstone of post-MI therapy. Renin inhibitors could offer a more upstream blockade of the system, potentially providing similar or enhanced cardioprotective effects. Again, dedicated studies with this compound in this context are lacking in the public domain.
Conclusion
This compound is a potent primate renin inhibitor that has demonstrated efficacy in reducing plasma renin activity and blood pressure in preclinical non-human primate models. Its targeted mechanism of action within the RAAS makes it a valuable research tool for investigating the role of this system in cardiovascular physiology and pathophysiology. While further research is needed to explore its potential in broader cardiovascular diseases beyond hypertension, the available data establish this compound as a significant compound in the study of renin inhibition. The detailed protocols and workflows provided in this guide offer a foundation for researchers to design and execute further investigations into the cardiovascular effects of this compound and similar molecules.
References
- 1. Development of inhibitors of the aspartyl protease renin for the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leading innovation in cardiovascular disease – Bristol Myers Squibb [bms.com]
- 4. Research publications - Bristol-Myers Squibb [bms.com]
In Vitro Potency of SQ 30,774 on Primate Renin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro potency of SQ 30,774, a novel imidazole alcohol inhibitor of primate renin. The information presented herein is compiled from foundational pharmacological studies and is intended to serve as a comprehensive resource for researchers in the fields of hypertension and cardiovascular drug discovery.
Quantitative Assessment of In Vitro Potency
SQ 30,774 has demonstrated potent and specific inhibitory activity against primate renin in vitro. The compound's efficacy is significantly higher for primate renin compared to renin from other species such as rat, hog, or dog, highlighting its selectivity.[1][2] The inhibitory potency of SQ 30,774 is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
The IC50 values for SQ 30,774 against human and monkey renin are summarized in the table below.
| Renin Source | IC50 (µmol/L) |
| Human | 0.0085 |
| Monkey | 0.012 |
| (Data sourced from DeForrest et al., 1989)[1] |
Experimental Protocol for In Vitro Renin Inhibition Assay
The following methodology outlines the key steps for determining the in vitro potency of SQ 30,774 on primate renin, based on the established protocols.[1]
2.1. Materials and Reagents:
-
Renin Source: Purified human or monkey renin.
-
Substrate: Angiotensin I (Ang I).
-
Inhibitor: SQ 30,774.
-
Assay Buffer: Appropriate buffer to maintain physiological pH.
-
Radioimmunoassay (RIA) components: For the detection of Ang I.
-
Control Inhibitors (optional): For comparative analysis.
-
Incubation Equipment: Water bath or incubator set to 37°C.
-
Reaction Termination Reagent: Agent to stop the enzymatic reaction (e.g., cooling to 0°C).
2.2. Assay Procedure:
-
Preparation of Reagents: All reagents, including the inhibitor SQ 30,774, are prepared in appropriate solvents and diluted to the desired concentrations using the assay buffer.
-
Enzyme-Inhibitor Pre-incubation: A solution of primate renin is pre-incubated with varying concentrations of SQ 30,774 for a specified period to allow for the binding of the inhibitor to the enzyme's active site.
-
Initiation of Enzymatic Reaction: The reaction is initiated by the addition of the angiotensin I substrate to the enzyme-inhibitor mixture.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period, typically 30 minutes, to allow for the enzymatic conversion of the substrate by the uninhibited renin.[1]
-
Termination of Reaction: The enzymatic reaction is stopped by rapidly cooling the mixture to 0°C.[1]
-
Quantification of Angiotensin I: The concentration of the product, Angiotensin I, is measured using a sensitive method such as radioimmunoassay (RIA).[1]
-
Data Analysis: The percentage of renin inhibition is calculated for each concentration of SQ 30,774 by comparing the amount of Ang I produced in the presence of the inhibitor to the amount produced in a control sample without the inhibitor.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The IC50 is the concentration of SQ 30,774 that corresponds to 50% inhibition of renin activity.[1]
Visualizing the Experimental Workflow and Renin-Angiotensin System
3.1. Experimental Workflow for In Vitro Renin Inhibition Assay
The following diagram illustrates the sequential steps of the in vitro renin inhibition assay.
Caption: Workflow for determining the in vitro IC50 of this compound on primate renin.
3.2. Renin-Angiotensin Signaling Pathway
The diagram below depicts the renin-angiotensin system and the point of inhibition by SQ 30,774.
Caption: Inhibition of the Renin-Angiotensin System by SQ 30,774.
References
Understanding the Binding of SQ 30774 to Renin's Active Site: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding characteristics of the renin inhibitor SQ 30774 to the active site of renin. The information is compiled from available scientific literature to aid researchers and professionals in the field of drug development.
Introduction to this compound and Renin
Renin is an aspartic protease that plays a crucial role in the renin-angiotensin system (RAS), a hormonal cascade that regulates blood pressure and fluid balance. It catalyzes the first and rate-limiting step of this pathway: the cleavage of angiotensinogen to form angiotensin I. This makes renin a prime target for the development of antihypertensive drugs.
This compound is a potent, non-peptidic inhibitor of primate renin, belonging to a class of compounds known as imidazole alcohols.[1] Developed by Bristol-Myers Squibb, it has demonstrated effective inhibition of plasma renin activity (PRA) in primates.[1] Understanding the molecular interactions between this compound and the active site of renin is critical for the rational design of next-generation renin inhibitors with improved efficacy and pharmacokinetic profiles.
Quantitative Data on Binding Affinity
The inhibitory potency of this compound against primate renin has been quantified through in vitro assays. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.
| Compound | Enzyme Source | IC50 (µmol/L) | Reference |
| This compound | Human Renin | 0.0085 | [1] |
| This compound | Monkey Renin | 0.012 | [1] |
Experimental Protocols
While a highly detailed, step-by-step protocol for the specific experiments conducted on this compound is not publicly available, this section outlines a generalized methodology for a typical in vitro renin inhibition assay based on the description provided in the primary literature and common laboratory practices.[1]
In Vitro Renin Inhibition Assay (General Protocol)
This protocol is designed to determine the in vitro potency of a test compound (e.g., this compound) against primate renin.
3.1.1. Materials and Reagents
-
Human or monkey plasma (as a source of renin and angiotensinogen)
-
Test inhibitor (this compound) dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO)
-
Phosphate buffer (pH 7.4)
-
Angiotensin I (Ang I) radioimmunoassay (RIA) kit or a suitable fluorescence-based assay kit
-
Incubator or water bath at 37°C
-
Ice bath
-
Centrifuge
3.1.2. Assay Procedure
-
Preparation of Reagents:
-
Prepare serial dilutions of the test inhibitor (this compound) in the appropriate solvent.
-
Thaw frozen plasma (renin source) on ice.
-
-
Incubation:
-
In a microcentrifuge tube or a well of a microplate, combine a pre-determined volume of plasma with the serially diluted test inhibitor or vehicle control (DMSO).
-
Pre-incubate the mixture for a specified time at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the renin-catalyzed reaction by transferring the tubes to a 37°C incubator or water bath. This allows renin to cleave angiotensinogen present in the plasma to produce Angiotensin I.
-
The incubation period is typically set to ensure the reaction proceeds in the linear range.
-
-
Termination of Reaction:
-
Stop the enzymatic reaction by transferring the tubes to an ice bath. The low temperature effectively halts the enzymatic activity.
-
-
Quantification of Angiotensin I:
-
Measure the amount of Angiotensin I generated in each sample using a commercially available RIA kit or a fluorescence-based assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of renin inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of renin activity, by fitting the data to a suitable dose-response curve.
-
Molecular Interactions and Binding Mode (Inferred)
Detailed structural information from X-ray crystallography or computational modeling for the this compound-renin complex is not available in the public domain. However, based on the known structure of renin's active site and the chemical structure of other renin inhibitors, a hypothetical binding mode can be inferred.
The active site of renin is a deep cleft with several subsites (S1, S2, S3, etc.) that accommodate the amino acid residues of its substrate, angiotensinogen. It is likely that this compound, as an effective inhibitor, occupies several of these subsites. The imidazole and alcohol moieties of this compound are expected to form key hydrogen bonding interactions with the catalytic aspartate residues (Asp32 and Asp215) in the active site, which are crucial for the enzyme's catalytic function. Hydrophobic portions of the molecule would likely engage in van der Waals interactions with hydrophobic pockets within the active site, contributing to the overall binding affinity.
Signaling Pathways and Experimental Workflows
The Renin-Angiotensin System
The following diagram illustrates the central role of renin in the renin-angiotensin system, the pathway that this compound is designed to inhibit.
Caption: The Renin-Angiotensin System (RAS) Cascade and the point of inhibition by this compound.
Conceptual Workflow for Renin Inhibitor Screening
The diagram below outlines a general workflow for the screening and characterization of potential renin inhibitors like this compound.
Caption: A generalized workflow for the discovery and characterization of renin inhibitors.
Conclusion
This compound is a potent in vitro inhibitor of primate renin. The available data demonstrates its effectiveness in blocking renin activity. While detailed structural and thermodynamic data for its binding to the renin active site are not publicly available, the provided information on its inhibitory potency and a generalized experimental approach can serve as a valuable resource for researchers in the field of hypertension and cardiovascular drug discovery. Further studies involving X-ray crystallography and computational modeling would be beneficial to fully elucidate the molecular basis of its potent inhibitory activity and to guide the design of future renin inhibitors.
References
An In-Depth Technical Guide to SQ 30774: A Renin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
SQ 30774 is a potent, intravenously administered inhibitor of renin, an enzyme that plays a critical role in the regulation of blood pressure.[1] Developed by Bristol Myers Squibb, this compound belongs to the imidazole alcohol class of renin inhibitors.[1] This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, preclinical pharmacology, and the broader context of renin inhibition as a therapeutic strategy.
Core Chemical and Physical Properties
Despite extensive searches of chemical databases and scientific literature, the specific CAS number and molecular formula for this compound are not publicly available at this time. This suggests that the compound may have been discontinued in early-stage development before extensive public documentation.
Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System (RAAS)
This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of renin. Renin is a critical aspartyl protease that catalyzes the first and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS). This system is a hormonal cascade that plays a central role in blood pressure regulation and fluid and electrolyte balance.
The canonical RAAS pathway is initiated by the release of renin from the juxtaglomerular cells of the kidney in response to stimuli such as low blood pressure or low sodium levels. Renin then cleaves its substrate, angiotensinogen, to form the decapeptide angiotensin I. Angiotensin I is subsequently converted to the potent vasoconstrictor, angiotensin II, by the angiotensin-converting enzyme (ACE). Angiotensin II then binds to its receptors, primarily the AT1 receptor, to elicit a range of physiological effects that increase blood pressure, including vasoconstriction, aldosterone secretion (leading to sodium and water retention), and sympathetic nervous system activation.
By inhibiting renin, this compound blocks the entire RAAS cascade at its origin, preventing the formation of both angiotensin I and angiotensin II. This leads to vasodilation and a reduction in blood pressure.
Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS)
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.
Preclinical Pharmacology
In vivo studies in conscious, sodium-depleted cynomolgus monkeys have demonstrated the dose-dependent inhibitory effect of this compound on plasma renin activity (PRA).[1]
Data Presentation
Table 1: In Vivo Efficacy of this compound in Cynomolgus Monkeys [1]
| Dose (intravenous) | Plasma Renin Activity (PRA) Inhibition | Effect on Blood Pressure |
| 0.001 - 1.0 µmol/kg | Dose-related inhibition | Not specified at these doses |
| 10 µmol/kg | Total inhibition | Reduction observed |
| Infusion | Total inhibition | Reduction observed |
In sodium-replete monkeys, this compound was also shown to inhibit the rise in arterial pressure and PRA following the administration of exogenous monkey renin.[1]
Experimental Protocols
While specific, detailed experimental protocols for this compound are not available in the public domain, the following represents a general workflow for a renin inhibitor screening assay, a common method for evaluating the potency of compounds like this compound.
Renin Inhibition Assay (General Protocol)
This type of assay is designed to measure the ability of a compound to inhibit the enzymatic activity of renin in vitro.
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl).
-
Reconstitute recombinant human renin in the assay buffer to a desired concentration.
-
Prepare a fluorogenic renin substrate (e.g., a peptide containing a fluorophore and a quencher) in the assay buffer.
-
Prepare a stock solution of the test inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO) and create a dilution series.
-
-
Assay Procedure (96-well plate format):
-
Control Wells: Add assay buffer, renin substrate, and the vehicle (solvent) without the inhibitor.
-
Inhibitor Wells: Add assay buffer, renin substrate, and the diluted test inhibitor.
-
Blank Wells: Add assay buffer and renin substrate, but no renin, to measure background fluorescence.
-
Initiate the enzymatic reaction by adding the renin solution to the control and inhibitor wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.
-
Stop the reaction (e.g., by adding a strong acid).
-
Measure the fluorescence intensity of each well using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (from blank wells) from the readings of the control and inhibitor wells.
-
Calculate the percentage of renin inhibition for each concentration of the test inhibitor relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of renin activity, from the dose-response curve.
-
Experimental Workflow Diagram
Caption: A generalized workflow for an in vitro renin inhibition assay.
Conclusion
This compound is a potent renin inhibitor that has demonstrated efficacy in preclinical models. Its mechanism of action, through the direct inhibition of the rate-limiting step of the RAAS, represents a targeted approach to blood pressure control. While the lack of publicly available data on its specific chemical properties and detailed experimental outcomes limits a more in-depth analysis, the foundational understanding of its pharmacological target provides a strong basis for its potential therapeutic application. Further research and disclosure of data would be necessary to fully elucidate the clinical potential of this compound.
References
Preliminary Efficacy of SQ 30774: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the preliminary efficacy studies on SQ 30774, a novel renin inhibitor. The information presented is intended for researchers, scientists, and drug development professionals engaged in the field of cardiovascular therapeutics. This document details the mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in these foundational studies.
Core Mechanism of Action: Renin Inhibition
This compound is a representative of the imidazole alcohol class of renin inhibitors. Its mechanism of action is the direct and potent inhibition of primate renin, a critical enzyme in the Renin-Angiotensin System (RAS). The RAS is a hormonal cascade that plays a pivotal role in the regulation of blood pressure and fluid balance. By inhibiting renin at the initial, rate-limiting step of this cascade, this compound effectively prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the downstream production of the potent vasoconstrictor, angiotensin II. This mode of action leads to a decrease in vascular resistance and a subsequent reduction in arterial blood pressure.
Signaling Pathway Diagram
Caption: The Renin-Angiotensin System and the inhibitory action of this compound.
Quantitative Efficacy Data
The efficacy of this compound has been evaluated in both in vitro and in vivo models. The compound demonstrates high potency and specificity for primate renin.
In Vitro Efficacy
This compound is a potent inhibitor of primate renin in vitro. Notably, it exhibits species specificity, with a lack of significant inhibitory activity against renin from rats, pigs, or dogs.[1][2]
In Vivo Efficacy in Cynomolgus Monkeys
Preclinical studies in conscious cynomolgus monkeys have been central to characterizing the in vivo effects of this compound.
| Dose (μmol/kg, i.v.) | Inhibition of Plasma Renin Activity (PRA) | Effect on Mean Arterial Pressure (MAP) |
| 0.001 - 1.0 | Dose-related inhibition | Not specified at lower doses |
| 1.0 | Complete inhibition | Not specified |
| 10 | Near-total inhibition | Significant reduction |
| Dose (μmol/kg, p.o.) | Inhibition of Plasma Renin Activity (PRA) | Effect on Mean Arterial Pressure (MAP) |
| 50 | <30% | No significant change |
| Treatment | Effect on Plasma Renin Activity (PRA) | Effect on Mean Arterial Pressure (MAP) |
| Exogenous Monkey Renin | Increased | Increased |
| This compound + Exogenous Monkey Renin | Inhibited the rise in PRA | Inhibited the rise in MAP |
Experimental Protocols
The following sections detail the methodologies employed in the key preclinical studies of this compound.
In Vitro Renin Inhibition Assay
-
Enzyme Source : High-renin plasma was collected from sodium-depleted primates. For species specificity studies, renin from rats, pigs, and dogs was also used.
-
Substrate : Angiotensinogen source for primate renin incubations was human plasma.
-
Incubation Conditions : Renin incubations were performed in a buffered solution (0.2 mol/l TES, pH 7.0) containing EDTA, sodium tetrathionate, and phenylmethylsulfonyl fluoride.
-
Inhibitor : this compound was dissolved in 0.01 mol/l HCl and added to the incubation mixtures at final concentrations ranging from 50 to 500 μmol/l.
-
Quantification : The rate of angiotensin I generation was measured to determine the extent of renin inhibition.
In Vivo Studies in Cynomolgus Monkeys
-
Species : Conscious cynomolgus monkeys were used for the in vivo experiments.
-
Sodium Depletion Model : To stimulate the endogenous renin-angiotensin system, monkeys were maintained on a low-sodium diet and treated with diuretics.
-
Sodium-Replete Model : For the exogenous renin challenge, monkeys were maintained on a standard diet.
-
Intravenous (i.v.) Administration : this compound was administered as a bolus injection or via infusion through a catheterized femoral vein. Doses ranged from 0.001 to 10 μmol/kg.
-
Oral (p.o.) Administration : For oral dosing, this compound was administered at a dose of 50 μmol/kg.
-
Blood Pressure : Mean Arterial Pressure (MAP) was continuously monitored via a catheterized femoral artery connected to a pressure transducer.
-
Plasma Renin Activity (PRA) : Blood samples were collected at baseline and at various time points post-administration. PRA was determined ex vivo by measuring the generation of angiotensin I.
-
Sodium-replete monkeys were anesthetized, and the femoral artery and vein were catheterized.
-
After recovery, baseline MAP and PRA were measured.
-
Exogenous monkey renin was administered to induce a pressor response and an increase in PRA.
-
This compound was administered to assess its ability to block the effects of the exogenous renin.
Experimental Workflow Diagram
Caption: Workflow for in vivo efficacy studies of this compound in monkeys.
Summary and Conclusion
The preliminary studies on this compound demonstrate its potential as a potent and specific inhibitor of primate renin. The in vivo experiments in cynomolgus monkeys confirm its ability to inhibit plasma renin activity and lower arterial blood pressure, particularly when administered intravenously. The observed discrepancy between intravenous and oral efficacy suggests that further formulation development may be necessary to enhance oral bioavailability. These foundational studies provide a strong rationale for the continued investigation of this compound and related imidazole alcohol compounds as potential therapeutic agents for the management of hypertension.
References
Methodological & Application
Application Notes and Protocols for Intravenous Administration of SQ-30774 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intravenous administration of SQ-30774 in relevant animal models, based on available preclinical data. The protocols outlined below are intended to serve as a guide for designing and executing in vivo studies to evaluate the pharmacodynamic effects of this renin inhibitor.
Introduction
SQ-30774 is a potent and highly specific inhibitor of primate renin, the enzyme that catalyzes the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS). Inhibition of renin leads to a reduction in angiotensin II levels, a potent vasoconstrictor, resulting in vasodilation and a decrease in blood pressure. Due to its high specificity for primate renin, SQ-30774 is not effective in common laboratory animals such as rats, dogs, or pigs[1]. Therefore, the most relevant animal model for in vivo efficacy and proof-of-concept studies is the non-human primate, specifically the cynomolgus monkey (Macaca fascicularis).
Quantitative Data Summary
The following tables summarize the available quantitative data on the in vivo effects of intravenously administered SQ-30774 in cynomolgus monkeys.
Table 1: Dose-Response of Intravenous SQ-30774 on Plasma Renin Activity (PRA) in Conscious, Sodium-Depleted Cynomolgus Monkeys [1]
| Dose (µmol/kg, IV) | Inhibition of Plasma Renin Activity (PRA) |
| 0.001 - 1.0 | Dose-related inhibition |
| 1.0 | Total inhibition |
Table 2: Effect of Intravenous SQ-30774 on Mean Arterial Pressure (MAP) in Conscious, Sodium-Depleted Cynomolgus Monkeys [1]
| Dose (µmol/kg, IV) | Effect on Mean Arterial Pressure (MAP) |
| 1.0 | No significant reduction |
| 10 | Reduction in blood pressure |
| Infusion | Reduction in blood pressure |
Table 3: Pharmacokinetic Parameters of Intravenous SQ-30774 in Cynomolgus Monkeys
| Parameter | Value |
| Cmax | Data not available |
| Tmax | Data not available |
| Half-life (t½) | Data not available |
| Clearance (CL) | Data not available |
| Volume of Distribution (Vd) | Data not available |
Note: Specific pharmacokinetic parameters for SQ-30774 are not currently available in the public domain. Researchers will need to perform pharmacokinetic studies to determine these values.
Signaling Pathway
The mechanism of action of SQ-30774 involves the direct inhibition of renin, which is the initial and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates this pathway.
Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of SQ-30774.
Experimental Protocols
The following are detailed protocols for the intravenous administration of SQ-30774 to cynomolgus monkeys.
Animal Model
-
Species: Cynomolgus monkey (Macaca fascicularis)
-
Sex: Male or female
-
Weight: 3-5 kg
-
Health Status: Healthy, and acclimated to the laboratory environment.
-
Diet: Standard primate chow. For studies investigating the effect on blood pressure, a sodium-depleted diet is recommended to activate the RAAS[1].
Preparation of Dosing Solution
-
Solvent/Vehicle: As specific solubility data for SQ-30774 is not available, initial solubility testing is required. A common vehicle for intravenous administration of small molecules is a mixture of saline, and a solubilizing agent such as DMSO, PEG400, or Solutol HS 15. The final concentration of the organic solvent should be kept to a minimum to avoid toxicity.
-
Example Formulation (to be optimized):
-
Dissolve SQ-30774 in a minimal amount of DMSO (e.g., 5-10% of the final volume).
-
Add a surfactant like Solutol HS 15 (e.g., 10-20% of the final volume) and mix thoroughly.
-
Bring the solution to the final volume with sterile saline (0.9% NaCl).
-
The final solution should be clear and free of particulates. Filter through a 0.22 µm sterile filter before administration.
-
-
Concentration: The concentration of the dosing solution should be calculated based on the desired dose and the volume to be administered.
Intravenous Administration Protocol
-
Animal Preparation:
-
Fast the animal overnight before dosing, with water available ad libitum.
-
Anesthetize the monkey using a suitable anesthetic agent (e.g., ketamine/xylazine or isoflurane).
-
Place a catheter in a suitable vein, such as the cephalic or saphenous vein.
-
-
Dosing:
-
Administer the prepared SQ-30774 solution as a slow bolus injection or as a controlled infusion using a syringe pump.
-
The volume of injection should be appropriate for the size of the animal (typically 1-5 mL/kg).
-
The rate of administration for a bolus dose should be slow (e.g., over 1-2 minutes) to prevent adverse reactions.
-
-
Post-Administration Monitoring:
-
Monitor the animal for any signs of distress or adverse reactions during and after administration.
-
For pharmacodynamic studies, collect blood samples at predetermined time points to measure plasma renin activity and other relevant biomarkers.
-
For pharmacokinetic studies, collect serial blood samples to determine the concentration of SQ-30774 over time.
-
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study with SQ-30774.
Caption: Experimental workflow for intravenous SQ-30774 administration in cynomolgus monkeys.
Safety and Toxicology
-
Preclinical Safety: Specific toxicology data for SQ-30774 is not publicly available. As with any investigational new drug, appropriate safety monitoring is crucial.
-
Potential Adverse Effects: Based on the mechanism of action, potential adverse effects could include hypotension, hyperkalemia, and renal impairment, especially in volume-depleted states. Close monitoring of blood pressure, electrolytes, and renal function is recommended.
Conclusion
SQ-30774 is a specific primate renin inhibitor that has demonstrated dose-dependent inhibition of plasma renin activity and reduction of blood pressure in cynomolgus monkeys when administered intravenously. The provided protocols and data serve as a foundation for researchers to design and conduct further preclinical studies to fully characterize the pharmacokinetic and pharmacodynamic profile of this compound. Due to the lack of publicly available data on pharmacokinetics and formulation, initial studies should focus on determining these parameters to enable more advanced efficacy and safety evaluations.
References
Application Notes and Protocols: Dose-Response Studies of SQ 30,774 on Plasma Renin Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview of the available data and experimental protocols for studying the dose-response relationship of SQ 30,774 on plasma renin activity (PRA). SQ 30,774 is identified as a potent, primate-specific inhibitor of renin, the key enzyme in the renin-angiotensin-aldosterone system (RAAS). The information presented herein is compiled from foundational research and is intended to guide further investigation into the pharmacodynamics of this and similar compounds.
Introduction
The renin-angiotensin-aldosterone system (RAAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1][2][3] Renin, an enzyme secreted by the kidneys, initiates this cascade by converting angiotensinogen to angiotensin I.[3][4][5] Inhibition of renin is a therapeutic strategy for managing hypertension. SQ 30,774 is a representative of the imidazole alcohol class of renin inhibitors, which have demonstrated potent and specific inhibition of primate renin.[6] Understanding the dose-dependent effects of such compounds on plasma renin activity is crucial for their preclinical and clinical development.
Data Presentation: Dose-Response of SQ 30,774 on Plasma Renin Activity
The following table summarizes the quantitative data from an in vivo study assessing the effect of intravenously administered SQ 30,774 on plasma renin activity in conscious, sodium-depleted cynomolgus monkeys.
| Dose (µmol/kg, IV) | Inhibition of Plasma Renin Activity (PRA) | Observations on Blood Pressure |
| 0.001 - 1.0 | Dose-related inhibition | Not specified |
| 1.0 | Total inhibition | Not specified |
| 10 | Not specified | Reduction in blood pressure observed |
Data extracted from DeForrest, et al., 1989.[6]
Signaling Pathway
The diagram below illustrates the renin-angiotensin-aldosterone system and highlights the point of intervention for renin inhibitors like SQ 30,774.
Caption: The Renin-Angiotensin-Aldosterone System with the inhibitory action of SQ 30,774.
Experimental Protocols
The following is a generalized protocol for evaluating the in vivo dose-response of a renin inhibitor on plasma renin activity in a non-human primate model, based on the available literature.
Objective: To determine the dose-dependent inhibition of plasma renin activity by a test compound (e.g., SQ 30,774) following intravenous administration in conscious, sodium-depleted cynomolgus monkeys.
Materials:
-
Test compound (SQ 30,774)
-
Vehicle for solubilizing the test compound
-
Conscious, chair-restrained cynomolgus monkeys
-
Low-sodium diet
-
Diuretic (e.g., furosemide)
-
Catheters for intravenous administration and blood sampling
-
Blood collection tubes containing EDTA
-
Refrigerated centrifuge
-
Plasma renin activity assay kit
-
Blood pressure monitoring equipment
Experimental Workflow Diagram:
Caption: Workflow for in vivo evaluation of renin inhibitors.
Procedure:
-
Animal Model and Preparation:
-
Use adult cynomolgus monkeys.
-
Acclimatize the animals to chair restraint.
-
Induce a state of sodium depletion to stimulate the RAAS. This can be achieved by providing a low-sodium diet for a specified period (e.g., 7-10 days) and may be supplemented with a diuretic on the day before the experiment.
-
Surgically implant catheters in a suitable artery and vein for blood pressure monitoring, blood sampling, and drug administration. Allow for an adequate recovery period.
-
-
Drug Administration:
-
Prepare a stock solution of SQ 30,774 in a suitable vehicle.
-
On the day of the experiment, administer escalating doses of SQ 30,774 intravenously. A typical dose range for initial studies could be 0.001 to 10 µmol/kg.
-
A control group should receive the vehicle alone.
-
-
Blood Sampling and Processing:
-
Collect a baseline blood sample (t=0) just before drug administration.
-
Collect subsequent blood samples at various time points post-administration (e.g., 5, 15, 30, 60, 120 minutes).
-
Collect blood into chilled EDTA tubes and immediately place them on ice.
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Plasma Renin Activity (PRA) Assay:
-
Determine PRA using a validated commercial radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.
-
The assay typically measures the generation of angiotensin I from endogenous angiotensinogen during a timed incubation period.
-
Express PRA in units of ng/mL/hr.
-
-
Data Analysis:
-
Calculate the percentage inhibition of PRA at each dose and time point relative to the baseline value.
-
Construct a dose-response curve by plotting the percentage inhibition of PRA against the logarithm of the administered dose.
-
Determine the ED50 (the dose required to produce 50% of the maximal effect).
-
Concurrently monitor and record blood pressure to correlate PRA inhibition with hemodynamic changes.
-
Conclusion
SQ 30,774 is a potent inhibitor of primate renin with a clear dose-dependent effect on plasma renin activity in vivo. The provided data and protocols offer a foundational framework for researchers investigating the pharmacodynamics of renin inhibitors. Further studies would be necessary to fully characterize the pharmacokinetic/pharmacodynamic relationship, oral bioavailability, and long-term efficacy and safety of SQ 30,774 or similar molecules.
References
- 1. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 4. teachmephysiology.com [teachmephysiology.com]
- 5. youtube.com [youtube.com]
- 6. SQ-30774 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes and Protocols: Oral Administration and Bioavailability of SQ 30,774
For Researchers, Scientists, and Drug Development Professionals
Introduction
SQ 30,774 is an imidazole alcohol-based, potent, and specific inhibitor of primate renin. It is a valuable tool for in vitro and in vivo studies of the renin-angiotensin system (RAS). This document provides available information on the oral administration and bioavailability of SQ 30,774 and outlines a general protocol for assessing the oral bioavailability of renin inhibitors in a preclinical setting, drawing from standard methodologies in the field.
Note: Publicly available data on the oral bioavailability and pharmacokinetics of SQ 30,774 is limited. Early preclinical studies suggested poor oral efficacy, which may have limited further development and publication of detailed pharmacokinetic data.
Preclinical Data on Oral Efficacy
An early study in conscious, sodium-depleted cynomolgus monkeys investigated the in vivo effects of SQ 30,774. While intravenous administration demonstrated dose-related inhibition of plasma renin activity (PRA), oral administration showed limited efficacy.
Table 1: Effect of Oral Administration of SQ 30,774 on Plasma Renin Activity (PRA) in Cynomolgus Monkeys
| Compound | Oral Dose (µmol/kg) | Animal Model | Effect on PRA | Citation |
| SQ 30,774 | 50 | Conscious, sodium-depleted cynomolgus monkeys | Not significantly inhibited | [1] |
This finding suggests that the oral bioavailability of SQ 30,774 is likely low. However, specific pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve) are not available in the published literature.
Proposed Experimental Protocol for Oral Bioavailability Assessment
The following is a generalized protocol for determining the oral bioavailability of a renin inhibitor like SQ 30,774 in a primate model, based on common practices in preclinical pharmacokinetic studies.
Objective
To determine the absolute oral bioavailability and key pharmacokinetic parameters of a test compound (e.g., SQ 30,774) in cynomolgus monkeys.
Materials
-
Test compound (e.g., SQ 30,774)
-
Vehicle for oral and intravenous administration (e.g., sterile water, saline, or a suitable formulation)
-
Cynomolgus monkeys (male or female, age and weight specified)
-
Equipment for intravenous and oral gavage administration
-
Blood collection tubes (e.g., containing an anticoagulant like EDTA)
-
Centrifuge
-
Freezer (-80°C) for plasma sample storage
-
Analytical equipment for quantifying the test compound in plasma (e.g., LC-MS/MS)
Study Design
-
Animal Model: Cynomolgus monkey (a relevant primate model for renin inhibitors targeting human renin).
-
Study Type: A crossover study design is recommended, where each animal receives both the intravenous and oral formulations of the test compound, with a suitable washout period between administrations.
-
Dosing:
-
Intravenous (IV): A single bolus injection. The dose should be selected to provide plasma concentrations that can be accurately measured over time.
-
Oral (PO): A single dose administered by oral gavage. The dose should be higher than the IV dose to account for potential poor absorption.
-
-
Blood Sampling: Serial blood samples should be collected at predetermined time points post-dose (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours).
Experimental Procedure
-
Animal Preparation: Fast the animals overnight before dosing, with water available ad libitum.
-
Dosing:
-
IV Administration: Administer the test compound as a single intravenous bolus injection.
-
Oral Administration: Administer the test compound via oral gavage.
-
-
Blood Collection: Collect blood samples into appropriate tubes at the specified time points.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters including AUC, Cmax, Tmax, and half-life (t½) for both IV and oral routes.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula:
F(%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Visualizations
Signaling Pathway
Caption: The Renin-Angiotensin System and the inhibitory action of SQ 30,774.
Experimental Workflow
Caption: Workflow for determining the oral bioavailability of SQ 30,774.
References
Application Notes and Protocols for In-Vivo Experimental Design with Thromboxane A2 Receptor Antagonists
A Note on Compound SQ 30774: Initial literature review indicates that SQ 30,774 is classified as a renin inhibitor, rather than a thromboxane A2 (TXA2) receptor antagonist.[1] This document will proceed by providing detailed application notes and protocols for a representative TXA2 receptor antagonist, hereafter referred to as TXA2-Antagonist-X , to fulfill the core requirements of the user request for experimental designs targeting the thromboxane pathway.
Introduction to Thromboxane A2 Receptor Antagonism
Thromboxane A2 (TXA2) is a potent bioactive lipid derived from arachidonic acid through the cyclooxygenase (COX) pathway.[2][3] It exerts its effects by binding to the thromboxane-prostanoid (TP) receptor, a G-protein-coupled receptor.[3] Activation of the TP receptor leads to a cascade of physiological responses, including platelet aggregation, vasoconstriction, and promotion of inflammation.[3][4][5] Consequently, antagonists of the TP receptor are investigated for their therapeutic potential in cardiovascular diseases, asthma, and inflammatory conditions.[4][5]
This document outlines in-vivo experimental designs to evaluate the efficacy of TXA2-Antagonist-X in key pathophysiological processes: thrombosis, vasoconstriction, and inflammation.
Signaling Pathway of Thromboxane A2
The diagram below illustrates the signaling pathway of Thromboxane A2 and the point of intervention for a TP receptor antagonist.
In Vivo Experimental Design: Thrombosis Models
In vivo thrombosis models are crucial for assessing the antithrombotic potential of TXA2-Antagonist-X.[6][7] The ferric chloride-induced arterial thrombosis model is a widely used and reproducible method.[8][9]
Ferric Chloride-Induced Carotid Artery Thrombosis Model
This model evaluates the ability of a compound to prevent or delay the formation of an occlusive thrombus in the carotid artery following chemical injury.
Experimental Workflow:
Detailed Protocol:
-
Animal Preparation: Anesthetize the animal (e.g., rat or mouse) and maintain its body temperature using a heating pad.
-
Surgical Procedure: Make a midline cervical incision to expose the common carotid artery, separating it from the vagus nerve.
-
Drug Administration: Administer TXA2-Antagonist-X or vehicle control via the desired route (intravenous, intraperitoneal, or oral) at predetermined time points before injury.
-
Thrombosis Induction: Place a Doppler flow probe around the artery to monitor blood flow. Apply a filter paper disc saturated with ferric chloride solution (e.g., 10% FeCl₃) to the arterial surface for a specific duration (e.g., 3 minutes).[8]
-
Measurement:
Data Presentation:
| Treatment Group | Dose (mg/kg) | Time to Occlusion (min) | Thrombus Weight (mg) | % Inhibition of Thrombus Formation |
| Vehicle Control | - | 0% | ||
| TXA2-Antagonist-X | Low | |||
| TXA2-Antagonist-X | Medium | |||
| TXA2-Antagonist-X | High | |||
| Positive Control (e.g., Aspirin) |
In Vivo Experimental Design: Vasoconstriction Models
TXA2 is a potent vasoconstrictor.[4] In vivo models can quantify the ability of TXA2-Antagonist-X to inhibit agonist-induced vasoconstriction.
Real-Time Monitoring of Vasoconstriction
This approach involves the direct measurement of blood vessel diameter and blood flow in response to a TXA2 mimetic, such as U-46619. Techniques like intravital microscopy or Doppler optical coherence tomography (DOCT) can be employed.[10]
Experimental Workflow:
Detailed Protocol:
-
Animal and Surgical Preparation: Anesthetize the animal and surgically prepare a suitable vascular bed for imaging, such as the mouse dorsal skin-fold window chamber or the rat mesentery.[11]
-
Drug Administration: Administer TXA2-Antagonist-X or vehicle control.
-
Baseline Measurement: Using intravital microscopy or a similar imaging modality, record the baseline diameter of selected arterioles.[12]
-
Agonist Challenge: Administer a stable TXA2 mimetic (e.g., U-46619) systemically or topically to induce vasoconstriction.
-
Measurement: Continuously record the vessel diameter for a defined period after agonist administration.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Baseline Vessel Diameter (µm) | Minimum Vessel Diameter post-Agonist (µm) | % Vasoconstriction |
| Vehicle Control | - | |||
| TXA2-Antagonist-X | Low | |||
| TXA2-Antagonist-X | Medium | |||
| TXA2-Antagonist-X | High |
In Vivo Experimental Design: Inflammation Models
TXA2 signaling can augment cellular immune responses and inflammatory tissue injury.[2] Models of allergic airway inflammation are suitable for evaluating the anti-inflammatory effects of TXA2-Antagonist-X.[13]
Ovalbumin-Induced Allergic Airway Inflammation
This model mimics aspects of asthma, where TXA2 is implicated.[5][13] The efficacy of TXA2-Antagonist-X is assessed by its ability to reduce eosinophil infiltration into the airways.
Experimental Workflow:
Detailed Protocol:
-
Sensitization: Sensitize mice (e.g., BALB/c) by intraperitoneal injection of ovalbumin (OVA) emulsified in alum on, for example, day 0 and day 14.
-
Challenge and Treatment: From day 21 to 23, expose the mice to an aerosol of OVA for a short period (e.g., 20 minutes) each day. Administer TXA2-Antagonist-X or vehicle control prior to each challenge.[13]
-
Sample Collection: 48 hours after the final challenge, perform a bronchoalveolar lavage (BAL) to collect fluid (BALF) from the lungs.
-
Analysis:
-
Cell Counts: Perform total and differential cell counts on the BALF to quantify the number of eosinophils, neutrophils, and lymphocytes.[13]
-
Cytokine Levels: Measure the concentration of relevant cytokines (e.g., IL-4, IL-5, IL-13) in the BALF supernatant using ELISA.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Total Cells in BALF (x10⁵) | Eosinophils in BALF (x10⁴) | IL-5 in BALF (pg/mL) |
| Naive (No OVA) | - | |||
| Vehicle Control (OVA) | - | |||
| TXA2-Antagonist-X (OVA) | Low | |||
| TXA2-Antagonist-X (OVA) | High | |||
| Positive Control (e.g., Dexamethasone) |
Conclusion
The experimental designs detailed above provide a robust framework for the in vivo evaluation of a novel thromboxane A2 receptor antagonist, TXA2-Antagonist-X. These models, targeting key physiological and pathological processes of thrombosis, vasoconstriction, and inflammation, will enable a comprehensive assessment of the compound's therapeutic potential. Careful execution of these protocols and systematic data analysis are essential for determining efficacy and mechanism of action.
References
- 1. SQ-30774 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Proinflammatory actions of thromboxane receptors to enhance cellular immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blocking Thromboxane-Prostanoid Receptor Signaling Attenuates Lipopolysaccharide- and Stearic Acid-Induced Inflammatory Response in Human PBMCs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of thromboxane A2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. benchchem.com [benchchem.com]
- 7. Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ahajournals.org [ahajournals.org]
- 10. In vivo real time monitoring of vasoconstriction and vasodilation by a combined diffuse reflectance spectroscopy and Doppler optical coherence tomography approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Automatic protocol for quantifying the vasoconstriction in blood vessel images - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo imaging reveals an essential role of vasoconstriction in rupture of the ovarian follicle at ovulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. publications.ersnet.org [publications.ersnet.org]
SQ 30774 solution preparation and stability for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SQ 30774 is an imidazole alcohol compound identified as a potent inhibitor of primate renin.[1] As a key regulator of the Renin-Angiotensin-Aldosterone System (RAAS), renin is a critical target in cardiovascular research. These application notes provide a guide for the preparation and stability testing of this compound solutions for experimental use and include a protocol for a typical in vitro renin inhibition assay.
Mechanism of Action
This compound is a representative of the imidazole alcohol class of renin inhibitors.[1] It directly inhibits the enzymatic activity of renin, which is responsible for the conversion of angiotensinogen to angiotensin I. This is the rate-limiting step in the RAAS cascade, a critical pathway for the regulation of blood pressure, fluid and electrolyte balance, and systemic vascular resistance.[2][3] By inhibiting renin, this compound effectively downregulates the production of angiotensin II and aldosterone, leading to vasodilation and a decrease in blood pressure.
Renin-Angiotensin-Aldosterone System (RAAS) Pathway
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.
Solution Preparation and Stability
Recommended Solvents
For initial stock solutions, polar aprotic solvents are often suitable for organic molecules.
-
Dimethyl sulfoxide (DMSO): A universal solvent capable of dissolving a wide range of polar and nonpolar compounds.[4]
-
Ethanol: A polar protic solvent that can be used for compounds with moderate polarity.
Stock Solution Preparation Protocol (Example)
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of the chosen solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex or sonicate the solution gently until the compound is completely dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Stability Considerations
The stability of this compound in solution has not been publicly documented. Therefore, it is crucial to perform stability testing under your specific experimental conditions.
| Parameter | Storage Condition | Recommended Monitoring Frequency | Notes |
| Stock Solution (in DMSO) | -20°C or -80°C, protected from light | Every 1-3 months | Avoid repeated freeze-thaw cycles. Use aliquots. |
| Working Solution (in aqueous buffer) | 2-8°C | Daily or before each experiment | Prepare fresh daily if stability is unknown. |
| Long-term Storage (Powder) | As recommended by the supplier (typically -20°C) | N/A | Keep in a desiccator to avoid moisture. |
Experimental Protocols
In Vitro Renin Inhibition Assay Protocol
This protocol describes a generic fluorogenic substrate-based assay to determine the inhibitory activity of this compound on renin.
Materials:
-
Recombinant human renin
-
Fluorogenic renin substrate (e.g., (D)ABCYL-γ-Abu-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(EDANS)-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 100 mM NaCl)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Workflow:
Caption: Workflow for an in vitro renin inhibition assay.
Procedure:
-
Prepare Serial Dilutions of this compound:
-
Dilute the this compound stock solution in assay buffer to create a range of concentrations.
-
Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
-
Assay Plate Setup:
-
Add the diluted this compound solutions or vehicle control (assay buffer with the same percentage of DMSO) to the wells of a 96-well plate.
-
Add the renin solution to each well and mix gently.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the fluorogenic renin substrate to each well to start the enzymatic reaction.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for the example substrate) over time (kinetic assay) or at a single time point after a fixed incubation period (endpoint assay).
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
In Vivo Studies
Published literature indicates that this compound has been evaluated in conscious, sodium-depleted cynomolgus monkeys.[1] Intravenous administration at doses ranging from 0.001 to 1.0 µmol/kg resulted in a dose-related inhibition of plasma renin activity (PRA).[1] Oral administration at 50 µmol/kg has also been reported.[1] Researchers planning in vivo studies should develop a detailed protocol that includes appropriate vehicle selection, formulation, and administration routes based on the specific research question and animal model.
Safety Precautions
Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Refer to the manufacturer's Safety Data Sheet (SDS) for specific handling and disposal information.
References
Application Notes and Protocols: SQ 30774 in Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of SQ 30774, a potent and specific primate renin inhibitor, in hypertension research models. The information is compiled from available scientific literature to guide researchers in designing and executing relevant experiments.
Introduction
This compound is a member of the imidazole alcohol class of renin inhibitors. It is a highly potent and specific inhibitor of primate renin, making it a valuable tool for studying the role of the renin-angiotensin system (RAS) in blood pressure regulation in primate models of hypertension. A key characteristic of this compound is its species specificity; it does not inhibit renin from non-primate species such as rats, hogs, or dogs. This specificity makes it particularly suitable for studies in non-human primates, which more closely model human physiology.
Mechanism of Action
This compound directly inhibits the enzymatic activity of renin, the first and rate-limiting step in the RAS cascade. Renin is responsible for the conversion of angiotensinogen to angiotensin I. By blocking this step, this compound effectively reduces the production of downstream effectors, angiotensin II and aldosterone, which are potent vasoconstrictors and promoters of sodium and water retention, respectively. The inhibition of renin by this compound leads to a reduction in plasma renin activity (PRA) and, consequently, a lowering of blood pressure in renin-dependent hypertensive states.
Signaling Pathway
The following diagram illustrates the Renin-Angiotensin-Aldosterone System (RAAS) and the point of inhibition by this compound.
Troubleshooting & Optimization
SQ 30774 solubility issues and how to address them
Welcome to the technical support center for SQ 30774. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a particular focus on addressing solubility issues.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot solubility problems with this compound.
Problem: this compound is not dissolving in my chosen solvent.
-
Step 1: Solvent Selection
-
Begin with common organic solvents. Based on its chemical structure as an imidazole alcohol, this compound is predicted to have some solubility in polar organic solvents.
-
Recommended starting solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
-
If the compound fails to dissolve, proceed to the next step.
-
-
Step 2: Gentle Heating
-
Gently warm the solution in a water bath (not exceeding 40-50°C). Overheating can lead to degradation of the compound.
-
Vortex or stir the solution intermittently while warming.
-
If solubility does not improve, allow the solution to cool to room temperature before proceeding.
-
-
Step 3: Sonication
-
Place the vial containing the compound and solvent in a sonicator bath.
-
Sonicate for short bursts (e.g., 5-10 minutes) to break up any aggregates and enhance dissolution.
-
Visually inspect for dissolution. If the compound remains insoluble, proceed to the next step.
-
-
Step 4: Co-solvent System
-
For aqueous solutions required for in vitro assays, a co-solvent approach may be necessary.
-
First, dissolve this compound in a minimal amount of 100% DMSO.
-
Then, slowly add the aqueous buffer (e.g., PBS) to the DMSO concentrate with vigorous vortexing.
-
Caution: Adding the aqueous solution too quickly can cause the compound to precipitate. The final concentration of DMSO in the aqueous solution should be kept as low as possible to avoid solvent-induced artifacts in biological assays.
-
Problem: The dissolved this compound precipitates out of solution upon storage or dilution.
-
Step 1: Check Storage Conditions
-
Stock solutions in organic solvents should be stored at -20°C or -80°C to minimize degradation and precipitation.
-
Avoid repeated freeze-thaw cycles, which can decrease the stability of the compound in solution. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
-
-
Step 2: Assess Aqueous Solution Stability
-
Aqueous solutions of this compound are likely to be less stable than organic stock solutions. It is recommended to prepare fresh aqueous dilutions for each experiment.
-
If precipitation occurs upon dilution into an aqueous buffer, consider reducing the final concentration of this compound or slightly increasing the percentage of the organic co-solvent (e.g., DMSO), while being mindful of its potential effects on the experimental system.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
Q2: Can I dissolve this compound directly in aqueous buffers like PBS?
A2: Direct dissolution in aqueous buffers is likely to be challenging. It is advisable to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into the aqueous buffer.
Q3: What is the mechanism of action of this compound?
A3: this compound is a renin inhibitor.[4] Renin is a critical enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance.[5] By inhibiting renin, this compound blocks the conversion of angiotensinogen to angiotensin I, the rate-limiting step of the RAAS.[6][5] This leads to reduced levels of angiotensin II, a potent vasoconstrictor, resulting in vasodilation and a decrease in blood pressure.[7]
Q4: Are there any known stability issues with this compound in solution?
A4: Specific stability data for this compound is not widely published. However, as a general precaution for compounds in solution, it is best to store stock solutions at low temperatures (-20°C or -80°C) and protected from light. Aqueous solutions should ideally be prepared fresh for each experiment to avoid potential degradation or precipitation over time.
Quantitative Data Summary
Due to the limited availability of public data, a quantitative solubility table cannot be provided. However, a qualitative summary based on its chemical class (imidazole alcohol) is presented below.
| Solvent | Expected Solubility | Notes |
| Water | Low | Direct dissolution is expected to be difficult. |
| Aqueous Buffers (e.g., PBS) | Low | Use of a co-solvent is recommended. |
| DMSO | Likely Soluble | Recommended for preparing concentrated stock solutions. |
| Ethanol | Likely Soluble | May be used as a primary solvent or co-solvent. |
| Methanol | Likely Soluble | Another potential solvent for stock solution preparation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Solvent Addition: Add the calculated volume of 100% DMSO to the powder to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, proceed with gentle warming (up to 40°C) or sonication for 5-10 minutes.
-
Storage: Once fully dissolved, aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Assays
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (in DMSO): If necessary, perform serial dilutions of the stock solution in 100% DMSO to achieve an intermediate concentration.
-
Dilution into Aqueous Buffer: With vigorous vortexing, slowly add the DMSO solution of this compound to the pre-warmed (37°C) aqueous assay buffer to reach the final desired concentration. Ensure the final DMSO concentration is below the tolerance level of your specific assay (typically ≤ 0.5%).
-
Use Immediately: Use the freshly prepared aqueous working solution immediately to prevent precipitation.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound inhibits renin in the RAAS pathway.
References
- 1. Imidazole - Wikipedia [en.wikipedia.org]
- 2. US6488960B1 - Corticosteroid formulation - Google Patents [patents.google.com]
- 3. US4448774A - Steroid formulation - Google Patents [patents.google.com]
- 4. Pharmacology of novel imidazole alcohol inhibitors of primate renin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. data.epo.org [data.epo.org]
- 6. US6946120B2 - Pharmaceutical composition - Google Patents [patents.google.com]
- 7. US6039974A - Pharmaceutical composition for combination of piperidinoalkanol-decongestant - Google Patents [patents.google.com]
Technical Support Center: Investigating Potential Off-target Effects of Novel Compounds
Disclaimer: There is no publicly available information specifically detailing the off-target effects of SQ 30774. This technical support guide provides a general framework and best practices for researchers to investigate potential off-target effects of novel compounds, using this compound as a hypothetical example. The experimental protocols and data presented are illustrative and not based on actual results for this compound.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern in my experiments?
A1: Off-target effects refer to the interactions of a compound with molecular targets other than its intended primary target. These unintended interactions can lead to a variety of issues in experimental research, including:
-
Misinterpretation of results: An observed phenotype may be incorrectly attributed to the modulation of the primary target when it is, in fact, caused by an off-target effect.
-
Irreproducible data: If the off-target profile of a compound is unknown, it can be difficult to reproduce results across different experimental systems or cell types that may express varying levels of the off-target proteins.
-
Potential for toxicity: In the context of drug development, off-target effects are a major cause of adverse events and compound attrition.
Q2: I am using this compound, a known renin inhibitor. Should I be concerned about off-target effects?
A2: While this compound is reported to be a potent and specific inhibitor of primate renin, it is a good scientific practice to consider the potential for off-target effects with any small molecule. The degree of concern depends on the nature of your experiment. For instance, if you observe a phenotype that is not readily explained by renin inhibition, an investigation into potential off-target effects may be warranted.
Q3: What are the initial steps to assess the potential for off-target effects of a compound like this compound?
A3: A tiered approach is often recommended:
-
In Silico Profiling: Computational methods can predict potential off-target interactions based on the chemical structure of the compound by screening it against databases of known protein binding sites.
-
Broad Panel Screening: In vitro binding or enzymatic assays against a large panel of receptors, kinases, and other enzymes can provide a broad overview of a compound's selectivity.
-
Cell-Based Assays: Phenotypic screening in various cell lines can help to identify unexpected cellular responses.
Troubleshooting Guide
Problem 1: My experimental results with this compound are inconsistent with its known on-target activity (renin inhibition).
| Possible Cause | Troubleshooting Steps |
| Potential Off-Target Effect | 1. Perform a literature search: Look for any reported off-target activities of similar chemical scaffolds. 2. Conduct a broad off-target screening panel: Services from commercial vendors can screen your compound against hundreds of kinases, GPCRs, ion channels, and other targets. 3. Use a structurally unrelated inhibitor of the primary target: If a different renin inhibitor with a distinct chemical structure does not produce the same phenotype, it strengthens the possibility of an off-target effect of this compound. |
| Experimental Artifact | 1. Verify compound identity and purity: Use analytical techniques like LC-MS and NMR to confirm the identity and purity of your compound stock. 2. Check for vehicle effects: Ensure that the solvent used to dissolve the compound does not have an effect on its own. 3. Optimize compound concentration: High concentrations are more likely to induce off-target effects. Perform dose-response experiments to determine the minimal effective concentration. |
| Cell-line specific effects | 1. Test in multiple cell lines: The expression levels of the primary target and potential off-targets can vary between cell lines. 2. Confirm target expression: Use techniques like qPCR or Western blotting to verify that your cell line expresses renin. |
Problem 2: I have identified a potential off-target interaction. How do I validate it?
| Validation Step | Methodology |
| Confirm Direct Binding | Use biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm a direct interaction between the compound and the putative off-target protein and to determine the binding affinity. |
| Cellular Target Engagement | Employ cellular thermal shift assays (CETSA) or use specific antibodies in immunoprecipitation or immunofluorescence experiments to demonstrate that the compound engages the off-target protein in a cellular context. |
| Functional Consequence | Design experiments to measure the functional consequence of the compound's interaction with the off-target. For example, if the off-target is a kinase, perform a kinase activity assay. |
| Phenotypic Rescue/Mimicry | Use genetic approaches like siRNA/shRNA knockdown or CRISPR/Cas9 knockout of the off-target to see if it recapitulates or rescues the observed phenotype. |
Data Presentation: Hypothetical Off-Target Screening Results
The following tables are examples of how to present data from off-target screening assays.
Table 1: Hypothetical Kinase Profiling Results for Compound X (1 µM)
| Kinase Target | % Inhibition |
| CDK2/cyclin A | 95 |
| GSK3β | 88 |
| ROCK1 | 75 |
| PKA | 12 |
| MAPK1 | 8 |
Table 2: Hypothetical Receptor Binding Profile for Compound X (10 µM)
| Receptor Target | % Inhibition of Radioligand Binding |
| 5-HT2B | 92 |
| Dopamine D2 | 65 |
| Adrenergic α1A | 58 |
| Muscarinic M1 | 5 |
| Histamine H1 | 2 |
Experimental Protocols
Protocol 1: Kinase Profiling using a Radiometric Assay
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Serially dilute the compound to the desired screening concentrations.
-
Assay Plate Preparation: In a 96-well plate, add the kinase, the appropriate substrate (e.g., a peptide or protein), and [γ-³³P]ATP.
-
Initiate Reaction: Add the test compound or vehicle control to the wells to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Substrate Capture: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.
-
Washing: Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Scintillation Counting: Add scintillation fluid to the wells and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of kinase activity by comparing the counts in the compound-treated wells to the vehicle control wells.
Protocol 2: GPCR Binding Assay using Radioligand Displacement
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the GPCR of interest.
-
Assay Buffer: Prepare a suitable binding buffer.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a known radioligand for the GPCR, and the test compound or vehicle control.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a filter plate to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filter plate with ice-cold wash buffer.
-
Scintillation Counting: Add scintillation fluid to the filter plate and measure the radioactivity.
-
Data Analysis: Determine the percent displacement of the radioligand by the test compound.
Visualizations
Caption: Workflow for identifying and validating potential off-target effects.
Caption: Hypothetical signaling pathway of an off-target effect.
Technical Support Center: Optimizing Intravenous Dosage of SQ 30774 for Blood Pressure Reduction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the intravenous dosage of SQ 30774 to observe blood pressure reduction.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
| Issue | Potential Cause | Suggested Solution |
| No observable reduction in blood pressure after IV administration. | Species Specificity: this compound is a potent inhibitor of primate renin but not of renin from rats, dogs, or hogs.[1] | Ensure that the animal model selected for the experiment has a renin enzyme that is sensitive to this compound (e.g., non-human primates). If using rodent models, consider a different renin inhibitor known to be effective in that species. |
| Insufficient Dose: The administered dose may be too low to elicit a hypotensive effect. In conscious, sodium-depleted cynomolgus monkeys, a reduction in blood pressure was observed at an intravenous dose of 10 µmol/kg.[1] | Perform a dose-response study to determine the optimal dose for blood pressure reduction in your specific model. Start with a dose range informed by existing literature and escalate as appropriate. | |
| Animal's Physiological State: The animal's sodium balance can significantly influence the activity of the renin-angiotensin system. The hypotensive effects of renin inhibitors are more pronounced in sodium-depleted states.[1] | Consider implementing a low-sodium diet for a period before the experiment to increase baseline plasma renin activity. | |
| Improper IV Administration: The drug may not have been successfully delivered into the venous circulation due to issues with catheter placement or patency. | Confirm proper catheter placement by observing for flashback of blood and ensuring smooth infusion without swelling at the injection site.[2] Regularly flush the catheter with heparinized saline to maintain patency.[3] | |
| Variable or inconsistent blood pressure readings. | Animal Stress: Handling and restraint can cause stress-induced fluctuations in blood pressure.[4] | Acclimatize the animals to the experimental setup and handling procedures to minimize stress.[4] Consider using telemetry for continuous and non-invasive blood pressure monitoring in freely moving animals. |
| Anesthesia Effects: Anesthetic agents can have their own effects on blood pressure and may interact with the test compound. | Choose an anesthetic with minimal cardiovascular effects. Maintain a stable plane of anesthesia throughout the experiment and allow for a stabilization period after induction and before drug administration.[3] | |
| Inaccurate Blood Pressure Measurement: Improper calibration or placement of the blood pressure transducer can lead to erroneous readings. | Ensure the blood pressure transducer is calibrated daily and positioned at the level of the heart for accurate measurements. | |
| Precipitation of this compound in solution or upon administration. | Poor Solubility: The vehicle used may not be appropriate for solubilizing this compound at the desired concentration. | Test the solubility of this compound in various biocompatible vehicles to find a suitable one. Solutions for intravenous administration should be clear and free of particulates.[4] |
| Incompatibility with Infusion Lines: The compound may interact with the material of the infusion catheter or tubing. | Use inert catheter materials and check for any visible precipitation in the infusion lines. | |
| Adverse reactions in the animal model post-injection (e.g., distress, seizures). | Rapid Infusion Rate: A rapid bolus injection of a large volume can cause adverse cardiovascular events.[5] | Administer the dose as a slow intravenous infusion rather than a rapid bolus. The maximum recommended volume for a bolus injection in rats is 5 ml/kg.[6] |
| High Drug Concentration: The concentration of the drug in the formulation may be too high, leading to local or systemic toxicity. | Use the lowest effective concentration. If a high dose is required, consider increasing the infusion volume and decreasing the concentration, while respecting the maximum volume limits. | |
| Vehicle Toxicity: The vehicle itself may be causing an adverse reaction. | Run a vehicle-only control group to assess the effects of the vehicle on the animal's physiology. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the enzyme renin.[1] Renin is a key component of the renin-angiotensin system (RAS), which plays a crucial role in regulating blood pressure. By inhibiting renin, this compound prevents the conversion of angiotensinogen to angiotensin I, thereby decreasing the production of angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure.
Q2: In which animal models is this compound effective?
A2: this compound is a potent inhibitor of primate renin.[1] Therefore, it is expected to be effective in non-human primates such as cynomolgus monkeys.[1] It has been shown to be ineffective against renin from rats, hogs, and dogs.[1]
Q3: What is a typical starting dose for an intravenous study with this compound in a relevant animal model?
A3: Based on studies in conscious, sodium-depleted cynomolgus monkeys, intravenous doses ranging from 0.001 to 1.0 µmol/kg were effective in inhibiting plasma renin activity.[1] A dose of 10 µmol/kg was required to observe a reduction in blood pressure.[1] It is recommended to start with a dose at the lower end of this range and perform a dose-escalation study.
Q4: What is the recommended route and rate of intravenous administration for this compound?
A4: For precise control over the dose delivered, slow intravenous infusion is generally preferred over a rapid bolus injection, especially for initial studies.[5] The maximum volume for a bolus injection in rats is 5 ml/kg, while for a slow bolus, it is 10 ml/kg.[6] The infusion rate should be slow enough to avoid adverse cardiovascular events.
Q5: How should I prepare this compound for intravenous administration?
A5: this compound should be dissolved in a sterile, biocompatible vehicle to the desired concentration. The final solution should be clear and free of any visible particulates.[4] It is crucial to assess the stability of the compound in the chosen vehicle. A serial dilution method can be used to evaluate the preparation in vitro before animal administration to ensure safety.[4]
Experimental Protocols
Protocol 1: Intravenous Cannulation for Blood Pressure Monitoring and Drug Administration in a Non-Human Primate
Objective: To surgically implant catheters for direct blood pressure measurement and intravenous administration of this compound.
Materials:
-
Anesthetic agents (e.g., ketamine, isoflurane)
-
Surgical instruments
-
Sterile catheters of appropriate size
-
Heparinized saline (10-100 IU/mL)
-
Blood pressure transducer and recording system
-
Infusion pump
Procedure:
-
Anesthetize the animal following approved institutional protocols.
-
Surgically expose a peripheral artery (e.g., femoral or carotid) and a peripheral vein (e.g., femoral or jugular).
-
Carefully insert a catheter into the artery for blood pressure monitoring and another catheter into the vein for drug administration.
-
Secure the catheters in place with sutures.
-
Tunnel the catheters subcutaneously to exit at the back of the neck to prevent the animal from accessing them.
-
Connect the arterial catheter to a pressure transducer for continuous blood pressure recording.
-
Connect the venous catheter to an infusion pump for precise drug delivery.
-
Flush both catheters with heparinized saline to maintain patency.
-
Allow the animal to recover from surgery as per institutional guidelines before starting the experiment.
Protocol 2: Dose-Response Study of Intravenous this compound on Arterial Blood Pressure
Objective: To determine the dose-dependent effect of intravenously administered this compound on mean arterial pressure (MAP).
Procedure:
-
Acclimatize the cannulated, conscious animal to the experimental restraint or housing.
-
Record a stable baseline blood pressure for at least 30-60 minutes.
-
Prepare a series of concentrations of this compound in a suitable vehicle.
-
Administer the lowest dose of this compound via the venous catheter as a slow infusion over a set period (e.g., 5-10 minutes).
-
Continuously monitor and record blood pressure throughout the infusion and for a defined period afterward until it returns to baseline or stabilizes.
-
After a suitable washout period (if applicable), administer the next escalating dose.
-
Repeat the process for all planned doses.
-
At the end of the experiment, administer a vehicle-only control.
-
Analyze the data to determine the dose-response relationship.
Visualizations
Caption: Mechanism of action of this compound in the Renin-Angiotensin System.
Caption: Experimental workflow for a dose-response study of this compound.
References
- 1. SQ-30774 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. antbioinc.com [antbioinc.com]
- 3. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. downstate.edu [downstate.edu]
- 5. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
This technical support center provides guidance for researchers, scientists, and drug development professionals on interpreting the dose-related inhibition of plasma renin activity (PRA) by SQ 30774, a representative of the imidazole alcohol class of renin inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, primate-specific inhibitor of the enzyme renin, belonging to the imidazole alcohol class of compounds developed by Bristol Myers Squibb.[1] Its mechanism of action is the direct inhibition of renin, which is the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS). By binding to the active site of renin, this compound prevents the conversion of angiotensinogen to angiotensin I, thereby decreasing the production of downstream effectors, angiotensin II and aldosterone. This leads to reduced vasoconstriction and lower blood pressure.
Q2: What is Plasma Renin Activity (PRA) and why is it measured?
A2: Plasma Renin Activity (PRA) is a measure of the rate at which angiotensin I is generated from angiotensinogen in a plasma sample. It is an indirect measure of the amount of active renin in the circulation. In the context of renin inhibitor studies, PRA is a critical pharmacodynamic biomarker used to assess the degree of target engagement and the in vivo efficacy of the inhibitor. A dose-dependent reduction in PRA indicates successful inhibition of renin by the test compound.
Q3: What were the reported effects of this compound on PRA in preclinical studies?
A3: In studies with conscious, sodium-depleted cynomolgus monkeys, intravenously administered this compound produced a dose-related inhibition of plasma renin activity at doses ranging from 0.001 to 1.0 µmol/kg.[1] Total inhibition of PRA was observed at the highest dose of 1.0 µmol/kg.[1] A structurally related compound, SQ 31,844, demonstrated significant PRA inhibition (80%) when administered orally at a dose of 50 µmol/kg.[1]
Q4: How does the effect of renin inhibitors on PRA differ from that of other RAAS inhibitors?
A4: Direct renin inhibitors like this compound directly block the enzymatic activity of renin, leading to a decrease in PRA. In contrast, Angiotensin-Converting Enzyme (ACE) inhibitors and Angiotensin II Receptor Blockers (ARBs) interrupt the negative feedback loop on renin release, which results in a compensatory increase in plasma renin concentration and, consequently, an increase in PRA.[2]
Data Presentation
While the specific quantitative dose-response data for this compound is not publicly available in tabular format, the following table illustrates a typical dose-dependent inhibition of plasma renin activity by a representative direct renin inhibitor in a relevant preclinical model. This data is for illustrative purposes to guide researchers on the expected outcomes.
Table 1: Illustrative Dose-Response of a Representative Renin Inhibitor on Plasma Renin Activity (PRA) in Cynomolgus Monkeys
| Intravenous Dose (µmol/kg) | Mean PRA Inhibition (%) | Standard Deviation (%) |
| 0.001 | 15 | 5.2 |
| 0.01 | 45 | 8.1 |
| 0.1 | 80 | 6.5 |
| 1.0 | 98 | 2.3 |
Note: This data is illustrative and not specific to this compound. It is based on typical findings for potent renin inhibitors in non-human primate models.
Experimental Protocols
Protocol 1: In Vivo Evaluation of a Renin Inhibitor in Cynomolgus Monkeys
This protocol describes a general procedure for assessing the in vivo efficacy of a renin inhibitor like this compound.
-
Animal Model: Conscious, sodium-depleted male or female cynomolgus monkeys are used. Sodium depletion is typically achieved by a low-sodium diet and/or diuretic administration to stimulate the renin-angiotensin system.
-
Catheterization: Animals are surgically implanted with vascular catheters for drug administration and blood sampling.
-
Dosing: The renin inhibitor is administered intravenously as a bolus or infusion at escalating doses. A vehicle control group is included.
-
Blood Sampling: Blood samples are collected at baseline (pre-dose) and at various time points post-dose into chilled tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Plasma is immediately separated by centrifugation at 4°C and stored at -80°C until analysis.
-
PRA Measurement: Plasma renin activity is determined using a validated assay, such as a radioimmunoassay (RIA).
-
Data Analysis: The percentage inhibition of PRA from baseline is calculated for each dose and time point.
Protocol 2: Plasma Renin Activity (PRA) Measurement by Radioimmunoassay (RIA)
This protocol outlines the general steps for determining PRA in plasma samples.
-
Principle: The assay measures the amount of angiotensin I (Ang I) generated from endogenous angiotensinogen by the action of renin in the plasma sample. The generated Ang I is then quantified by a competitive radioimmunoassay.
-
Sample Incubation: Plasma samples are divided into two aliquots. One aliquot is incubated at 37°C for a defined period (e.g., 1.5 to 3 hours) to allow for the enzymatic generation of Ang I. The second aliquot is kept at 4°C to prevent enzymatic activity and serves as a blank to measure baseline Ang I levels. Angiotensinase inhibitors (e.g., dimercaprol and 8-hydroxyquinoline) are added to both aliquots to prevent the degradation of Ang I.[3]
-
Radioimmunoassay:
-
Standards, controls, and incubated plasma samples are added to antibody-coated tubes.
-
A known amount of radiolabeled Ang I (e.g., ¹²⁵I-Ang I) is added to each tube.
-
The tubes are incubated to allow for competitive binding of labeled and unlabeled Ang I to the antibody.
-
The antibody-bound fraction is separated from the free fraction (e.g., by decanting or centrifugation).
-
The radioactivity in the bound fraction is measured using a gamma counter.
-
-
Calculation: A standard curve is generated by plotting the radioactivity of the standards against their known concentrations. The concentration of Ang I in the plasma samples is determined from this curve. The PRA is calculated as the difference in Ang I concentration between the 37°C and 4°C incubated samples, divided by the incubation time, and is typically expressed as ng of Ang I/mL/hour.
Mandatory Visualizations
Caption: Signaling pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and the site of inhibition by this compound.
Caption: Generalized experimental workflow for evaluating the in vivo inhibition of plasma renin activity by this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in baseline PRA values | - Inconsistent sodium depletion protocol.- Stress during blood collection.- Improper sample handling (e.g., cryoactivation of prorenin). | - Standardize the diet and diuretic administration for all animals.- Acclimatize animals to the experimental procedures to minimize stress.- Ensure rapid processing of blood samples at 4°C and immediate freezing of plasma. |
| No or low PRA inhibition observed | - Incorrect dose of the inhibitor.- Poor bioavailability (if administered orally).- Inactive compound.- Assay interference. | - Verify dose calculations and the concentration of the dosing solution.- For oral compounds, consider intravenous administration to confirm in vivo activity.- Confirm the identity and purity of the test compound.- Run a spike-and-recovery experiment in the PRA assay to check for matrix effects. |
| PRA values are higher post-dose than at baseline | - This is not expected for a direct renin inhibitor. It is characteristic of ACE inhibitors or ARBs.- Assay artifact. | - Re-confirm the mechanism of action of the test compound.- Review the PRA assay protocol for any steps that might be influenced by the compound (e.g., displacement from plasma proteins). |
| Inconsistent results between experiments | - Inter-animal variability.- Differences in the health status of the animals.- Inconsistent assay performance. | - Increase the number of animals per group to improve statistical power.- Ensure all animals are healthy and properly acclimatized before the study.- Include quality controls in every PRA assay run and monitor their performance. |
References
Technical Support Center: Challenges in Studying Non-Primate Renin with SQ 30,774
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges when using the renin inhibitor SQ 30,774 with non-primate species.
Frequently Asked Questions (FAQs)
Q1: What is SQ 30,774 and what is its primary mechanism of action?
SQ 30,774 is a potent, imidazole-based competitive inhibitor of the enzyme renin. Renin is the rate-limiting enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which plays a crucial role in regulating blood pressure and fluid balance. By inhibiting renin, SQ 30,774 prevents the conversion of angiotensinogen to angiotensin I, thereby blocking the entire downstream signaling cascade.
Q2: I am not observing any inhibition of renin in my experiments with rat/mouse/dog/pig samples when using SQ 30,774. Is there something wrong with my experimental setup?
It is highly likely that your experimental setup is not the issue. A primary challenge in working with SQ 30,774 is its high species specificity. It is a potent inhibitor of primate renin but has been demonstrated to be significantly less effective or completely inactive against renin from several non-primate species, including rodents (rat, mouse), canines (dog), and porcine (pig) models.
Q3: Why does SQ 30,774 exhibit species specificity?
The species specificity of renin inhibitors like SQ 30,774 arises from differences in the amino acid sequence and three-dimensional structure of the renin enzyme's active site across different species. Even minor variations in the active site can significantly impact the binding affinity and inhibitory potency of a compound.
Q4: Are there any alternative renin inhibitors that are effective against non-primate renin?
Yes, several renin inhibitors have been developed that exhibit broader species reactivity. One such example is CGP 44,099 A, which has been shown to be a potent inhibitor of renin from various sub-primate species, including rat, dog, rabbit, guinea pig, mouse, and cat, as well as primate renin.[1]
Troubleshooting Guide
This guide addresses common issues encountered when studying non-primate renin with SQ 30,774.
| Problem | Possible Cause | Recommended Solution |
| No or very low inhibition of non-primate renin activity. | Inherent species specificity of SQ 30,774. SQ 30,774 is known to be a potent inhibitor of primate renin but shows little to no activity against renin from common non-primate laboratory animals. | 1. Confirm the species of your renin sample. 2. Consult the literature for the known inhibitory profile of SQ 30,774 against your species of interest. 3. Consider using a broad-spectrum renin inhibitor, such as CGP 44,099 A, for your non-primate studies. [1] |
| Inconsistent or variable results between experimental replicates. | 1. Pipetting errors. 2. Improper reagent mixing. 3. Temperature fluctuations. 4. Substrate or enzyme degradation. | 1. Ensure accurate and consistent pipetting using calibrated pipettes. 2. Thoroughly mix all reagents before and after adding them to the reaction wells. 3. Maintain a stable and consistent temperature throughout the assay. 4. Prepare fresh substrate and enzyme solutions for each experiment and store them appropriately. |
| High background fluorescence in a FRET-based assay. | 1. Autofluorescence of test compounds or sample matrix. 2. Non-specific cleavage of the FRET substrate by other proteases in the sample. 3. Contaminated reagents or microplates. | 1. Run appropriate controls, including a blank with all components except the enzyme and a control with the test compound alone. 2. Include a control with a broad-spectrum protease inhibitor cocktail (excluding renin inhibitors) to assess non-specific cleavage. 3. Use high-quality, fresh reagents and clean, non-fluorescent microplates. |
Data Presentation
Table 1: Comparative Inhibitory Potency (IC50) of Renin Inhibitors Across Species
| Compound | Human | Marmoset | Rat | Dog | Rabbit | Guinea Pig | Mouse | Cat |
| SQ 30,774 | Potent | Potent | Inactive | Inactive | Inactive | Inactive | Inactive | Inactive |
| CGP 44,099 A | 0.3 nM | 1.4 nM | 1.3 nM | 0.007 nM | 0.033 nM | 0.34 nM | 0.4 nM | 0.57 nM |
Data for CGP 44,099 A from reference[1]. "Potent" for SQ 30,774 indicates strong inhibition, while "Inactive" indicates little to no inhibition based on available literature.
Experimental Protocols
In Vitro Renin Inhibition Assay using a FRET-based Substrate
This protocol provides a general framework for assessing renin inhibition. Specific parameters may need to be optimized based on the enzyme source and substrate used.
Materials:
-
Purified renin (primate or non-primate)
-
Fluorogenic Resonance Energy Transfer (FRET) peptide substrate for renin
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl and 1 mM EDTA)
-
SQ 30,774 or other test inhibitors
-
Control inhibitor (e.g., Aliskiren for human renin)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the FRET substrate in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of SQ 30,774 and any other inhibitors in the same solvent.
-
Prepare serial dilutions of the inhibitors in Assay Buffer to achieve the desired final concentrations.
-
Dilute the purified renin in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Blank (no enzyme): Assay Buffer and substrate.
-
Control (no inhibitor): Assay Buffer, renin, and substrate.
-
Inhibitor wells: Assay Buffer, renin, inhibitor at various concentrations, and substrate.
-
-
It is recommended to pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) at the assay temperature before adding the substrate to allow for binding equilibrium.
-
-
Initiate the Reaction:
-
Add the FRET substrate to all wells to initiate the enzymatic reaction.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the FRET pair.
-
Measure the fluorescence intensity kinetically over a defined period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Subtract the rate of the blank from all other wells.
-
Determine the percent inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway and points of inhibition.
Caption: Logical workflow for selecting a renin inhibitor for non-primate studies.
References
Technical Support Center: SQ 30774 In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the in vivo efficacy of SQ 30774, a potent renin inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a member of the imidazole alcohol class of renin inhibitors.[1] It acts as a potent in vitro inhibitor of primate renin, the enzyme that catalyzes the first and rate-limiting step of the renin-angiotensin-aldosterone system (RAAS). By blocking renin, this compound prevents the conversion of angiotensinogen to angiotensin I, thereby decreasing the downstream production of angiotensin II, a potent vasoconstrictor. This mechanism of action is critical in regulating blood pressure and fluid balance.
Q2: What are the known challenges with the in vivo efficacy of this compound?
While this compound demonstrates high potency in vitro, in vivo studies in conscious, sodium-depleted cynomolgus monkeys have shown that a reduction in blood pressure is only observed at higher intravenous doses (10 µmol/kg) or when administered by infusion.[1] Furthermore, when administered orally at 50 µmol/kg, a related compound, SQ 31,844, showed significant inhibition of plasma renin activity (PRA), whereas this compound did not, suggesting potential issues with oral bioavailability.[1]
Q3: What are the potential reasons for the discrepancy between in vitro and in vivo efficacy?
The disparity between in vitro potency and in vivo efficacy is a common challenge in drug development. For this compound, this could be attributed to several factors, including:
-
Poor Solubility: Many new chemical entities are lipophilic and have low aqueous solubility, which can limit their absorption and bioavailability.
-
Low Oral Bioavailability: The lack of significant PRA inhibition after oral administration suggests that this compound may have poor absorption from the gastrointestinal tract.
-
Pharmacokinetic Properties: The compound might be subject to rapid metabolism or clearance from the body, preventing it from reaching and sustaining therapeutic concentrations at the target site.
Q4: What general strategies can be employed to improve the in vivo efficacy of poorly soluble drugs like this compound?
Several formulation strategies can be explored to enhance the in vivo performance of compounds with low solubility and bioavailability:
-
Particle Size Reduction: Decreasing the particle size through micronization or nanosizing increases the surface area-to-volume ratio, which can improve the dissolution rate.[2][3]
-
Solid Dispersions: Dispersing the drug in a polymer matrix can enhance solubility and dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and other lipid-based carriers can improve the solubility and absorption of lipophilic drugs.[4][5]
-
Prodrugs: Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that is converted to the active form in vivo.
-
Co-solvents and Surfactants: Using co-solvents, surfactants, or cyclodextrins can help to solubilize the compound in the formulation.[2][5]
Troubleshooting Guides
Issue 1: Low In Vivo Efficacy Despite Good In Vitro Activity
| Potential Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | 1. Characterize the physicochemical properties of this compound (solubility, logP).2. Explore formulation strategies such as micronization, nanosuspensions, or solid dispersions.[2][3]3. Consider lipid-based formulations like SEDDS or liposomes to improve solubilization.[4] |
| Low Oral Bioavailability | 1. Conduct a pharmacokinetic study to determine the absolute bioavailability of this compound.2. Investigate the potential for first-pass metabolism.3. Evaluate alternative routes of administration (e.g., subcutaneous, intraperitoneal) to bypass the gastrointestinal tract. |
| Rapid Metabolism/Clearance | 1. Perform in vitro metabolism studies using liver microsomes to identify major metabolic pathways.2. Conduct a pharmacokinetic study to determine the clearance rate and half-life of the compound.3. Consider co-administration with an inhibitor of relevant metabolic enzymes, if known and appropriate for the experimental model. |
| Suboptimal Dosing Regimen | 1. Conduct a dose-ranging study to determine the optimal dose and frequency of administration.2. Measure plasma concentrations of this compound at different time points to ensure that therapeutic levels are achieved and maintained. |
Issue 2: High Variability in In Vivo Experimental Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Formulation | 1. Ensure a standardized and reproducible protocol for preparing the this compound formulation for each experiment.2. Characterize the formulation (e.g., particle size, homogeneity) before each use.3. If using a suspension, ensure it is well-mixed before each administration. |
| Animal Model Variability | 1. Use a well-characterized and standardized animal model for hypertension or renin activity.2. Ensure consistency in animal strain, age, sex, and health status.3. Acclimatize animals to the experimental conditions before starting the study. |
| Technical Errors in Dosing or Sampling | 1. Verify the accuracy of the dosing volume and concentration.2. Standardize the timing of dosing and blood sampling.3. Ensure proper handling and storage of biological samples to prevent degradation of the analyte. |
Data Summary
Table 1: In Vivo Efficacy of this compound and a Related Compound in Cynomolgus Monkeys
| Compound | Dose and Route | Effect on Plasma Renin Activity (PRA) | Effect on Blood Pressure |
| This compound | 0.001 - 1.0 µmol/kg, IV | Dose-related inhibition | Reduction only at 10 µmol/kg or by infusion |
| This compound | 50 µmol/kg, Oral | Not significant | Not reported |
| SQ 31,844 | 50 µmol/kg, Oral | 80% inhibition | Not reported |
Data synthesized from Patsnap Synapse.[1]
Experimental Protocols
Protocol 1: Preparation of a Liposomal Formulation of this compound
This protocol is a general guideline and should be optimized for the specific properties of this compound.
-
Lipid Film Hydration:
-
Dissolve this compound and a mixture of lipids (e.g., phosphatidylcholine and cholesterol) in an organic solvent (e.g., chloroform/methanol).
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller, more uniform liposomes (e.g., small unilamellar vesicles, SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove any unencapsulated this compound by dialysis, size exclusion chromatography, or ultracentrifugation.
-
-
Characterization:
-
Determine the particle size and zeta potential of the liposomes using dynamic light scattering.
-
Quantify the encapsulation efficiency by lysing the liposomes with a suitable solvent and measuring the concentration of this compound using an appropriate analytical method (e.g., HPLC).
-
Protocol 2: Murine Model of Hypertension for In Vivo Efficacy Testing
This protocol describes a general model. The choice of model should be based on the specific research question.
-
Animal Model:
-
Use a suitable mouse model of hypertension, such as the DOCA-salt model or spontaneously hypertensive rats (SHR).
-
-
Acclimatization:
-
House the animals in a controlled environment for at least one week before the experiment to allow for acclimatization.
-
-
Baseline Measurements:
-
Measure baseline blood pressure using a non-invasive method (e.g., tail-cuff plethysmography) for several days to obtain a stable reading.
-
-
Drug Administration:
-
Divide the animals into groups: vehicle control, this compound in a standard vehicle, and this compound in the improved formulation (e.g., liposomal).
-
Administer the formulations via the desired route (e.g., oral gavage, intravenous injection) at a predetermined dose and frequency.
-
-
Blood Pressure Monitoring:
-
Measure blood pressure at various time points after drug administration.
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:
-
Collect blood samples at different time points to determine the plasma concentration of this compound.
-
At the end of the study, collect tissues of interest (e.g., kidney, heart) for further analysis.
-
Correlate the plasma concentration of this compound with the observed changes in blood pressure.
-
Visualizations
References
- 1. SQ-30774 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. mdpi.com [mdpi.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Troubleshooting unexpected results in SQ 30774 studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SQ 30774. Our aim is to help you navigate potential challenges and interpret unexpected results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, primate-specific in vitro inhibitor of renin, an enzyme that plays a crucial role in the renin-angiotensin system (RAS). It belongs to the class of imidazole alcohols. Its primary mechanism of action is the direct inhibition of plasma renin activity (PRA), which in turn can lead to a reduction in blood pressure.
Q2: I am not observing the expected level of renin inhibition in my in vitro assay. What are the possible reasons?
Several factors can lead to lower-than-expected renin inhibition. These can be broadly categorized as issues with the compound, the assay setup, or the reagents. Please refer to the detailed troubleshooting guide below for a step-by-step approach to identify and resolve the issue.
Q3: Can this compound be used in rodent models?
No, this compound is a primate-specific renin inhibitor and is not effective against rat, hog, or dog renin.[1] Using this compound in these or other non-primate models will not yield meaningful results.
Q4: Are there known off-target effects for this compound?
Currently, there is limited publicly available information detailing specific off-target effects of this compound. As with any small molecule inhibitor, the potential for off-target activity exists. If you suspect off-target effects in your experiment, it is recommended to include appropriate controls, such as using a structurally unrelated renin inhibitor or testing the effect of this compound in a renin-knockout or knockdown model.
Troubleshooting Unexpected Results
This guide addresses common unexpected outcomes when using this compound in renin inhibition studies.
Issue 1: Lower Than Expected Inhibition of Plasma Renin Activity (PRA)
If you are observing lower than expected or no inhibition of PRA after applying this compound, consider the following potential causes and solutions.
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Compound Integrity | Verify the purity and concentration of your this compound stock solution. Consider obtaining a fresh batch of the compound if degradation is suspected. |
| Assay Conditions | Ensure the assay buffer pH and ionic strength are optimal for renin activity. The assay temperature should be maintained at 37°C, as renin activity can decrease by up to 80% at 22°C.[2] |
| Substrate Concentration | An excessively high substrate concentration can lead to competitive displacement of the inhibitor. Ensure you are using the recommended substrate concentration for your specific assay. |
| Enzyme Activity | Confirm the activity of your renin enzyme preparation. Use a positive control inhibitor with known potency to validate enzyme function. |
| Incorrect Reagent Pipetting | Use calibrated pipettes and fresh tips for each reagent to avoid cross-contamination and ensure accurate volumes. |
Experimental Workflow for Troubleshooting Low Inhibition:
Issue 2: High Variability in Results Between Replicates
High variability can obscure the true effect of this compound. Follow these steps to improve the consistency of your results.
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Pipetting Inaccuracy | Ensure thorough mixing of all reagents before pipetting. Use reverse pipetting for viscous solutions. It is recommended to assay samples in triplicate.[2] |
| Plate Edge Effects | Avoid using the outer wells of the microplate, as they are more susceptible to evaporation and temperature fluctuations. |
| Inconsistent Incubation Times | Use a multi-channel pipette or automated liquid handler to initiate reactions simultaneously for all relevant wells. |
| Reader Settings | Optimize the fluorescence reader settings (gain, excitation/emission wavelengths) for your specific assay to ensure a good signal-to-noise ratio. |
Issue 3: Apparent Increase in Renin Concentration with Immunoassays
When using an immunoassay to measure renin concentration in the presence of a renin inhibitor like this compound, you might observe a paradoxical increase in renin levels.
Explanation and Solution:
Renin inhibitors can cause a compensatory increase in renin release from the kidneys.[3] Immunoassays measure both active and inhibitor-bound renin, leading to an apparent increase in total renin concentration.[3] In contrast, activity assays measure the functional activity of renin.
Signaling Pathway of Renin Inhibition and Compensatory Renin Release:
Recommendation: To accurately assess the inhibitory effect of this compound, it is crucial to use a plasma renin activity (PRA) assay rather than a renin concentration immunoassay.
Experimental Protocols
General Protocol for a Fluorometric Renin Inhibitor Screening Assay
This protocol is a general guideline and may need to be optimized for your specific experimental conditions. Refer to your assay kit's manual for detailed instructions.[2][4][5]
Materials:
-
This compound
-
Recombinant Human Renin
-
Fluorogenic Renin Substrate
-
Assay Buffer
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 335-345 nm, Emission: 485-510 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a series of dilutions of this compound in the appropriate solvent (e.g., DMSO, ethanol).
-
Dilute the renin enzyme and substrate in assay buffer to the desired working concentrations.
-
-
Assay Setup (in triplicate):
-
Background Wells: Add assay buffer and substrate.
-
100% Activity Wells (No Inhibitor): Add assay buffer, substrate, and the solvent used for the inhibitor.
-
Inhibitor Wells: Add assay buffer, substrate, and your this compound dilutions.
-
-
Reaction Initiation:
-
Add the diluted renin enzyme to the "100% Activity" and "Inhibitor" wells to start the reaction.
-
Mix the plate gently for 10 seconds.
-
-
Incubation:
-
Incubate the plate at 37°C for 15-60 minutes, protected from light.
-
-
Measurement:
-
Read the fluorescence in kinetic mode or at a fixed endpoint.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC₅₀ value.
-
Experimental Workflow Diagram:
Factors Influencing Plasma Renin Activity (PRA) Measurements
When working with in vivo or clinical samples, it is critical to be aware of physiological and pre-analytical variables that can affect PRA levels and potentially confound the interpretation of your results with this compound.[1][6][7]
| Factor | Effect on PRA | Recommendation for Standardization |
| Dietary Sodium | High sodium intake suppresses PRA; low sodium stimulates PRA.[1][7] | Standardize sodium intake for several days prior to sample collection. |
| Posture | PRA is lower in a seated or supine position and increases upon standing.[1][6] | Standardize patient posture (e.g., seated for 15 minutes) before blood draw. |
| Time of Day | PRA exhibits a diurnal rhythm, with the highest levels in the early morning.[1] | Collect samples at a consistent time of day. |
| Medications | Diuretics, ACE inhibitors, and ARBs can increase PRA, while beta-blockers can decrease it.[6] | Discontinue interfering medications for an appropriate period before sample collection, if ethically and medically feasible. |
| Hypokalemia | Low potassium can suppress PRA.[6] | Correct any potassium imbalances before testing. |
References
- 1. labcorp.com [labcorp.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. nps.org.au [nps.org.au]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. abcam.com [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Confounders of the aldosterone‐to‐renin ratio when used as a screening test in hypertensive patients: A critical analysis of the literature - PMC [pmc.ncbi.nlm.nih.gov]
SQ 30774 stability in different experimental buffers
Welcome to the technical support center for SQ 30774, also known as SQ 29548. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the stability and handling of this compound in various experimental settings. Below, you will find frequently asked questions and troubleshooting guides to ensure the optimal performance of this selective thromboxane A2 (TP) receptor antagonist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the thromboxane A2 (TP) receptor.[1][2][3] It is also commonly known by the name SQ 29548.[1][2][3][4][5][6][7][8] Thromboxane A2 is a potent mediator of platelet aggregation and vasoconstriction.[9][10] this compound exerts its effect by competitively binding to the TP receptor, thereby blocking the downstream signaling pathways initiated by thromboxane A2.[1][9][10] This leads to the inhibition of platelet aggregation and smooth muscle contraction.[3]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be stored as a solid powder at -20°C, where it can be stable for at least four years.[5] Once dissolved, stock solutions should be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[1][4][11] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4]
Q3: In which solvents is this compound soluble?
This compound is soluble in a variety of organic solvents and aqueous solutions. The following table summarizes its solubility according to available datasheets.
| Solvent | Solubility | Reference |
| DMSO | 5 mg/mL | [1][5] |
| Ethanol | 0.5 mg/mL | [5] |
| DMF | 0.2 mg/mL | [5] |
| PBS (pH 7.2) | 0.25 mg/mL | [5] |
Note: For DMSO, ultrasonic warming may be necessary to achieve the specified concentration.[1]
Troubleshooting Guide: Stability in Experimental Buffers
Issue: I am observing a decrease in the activity of this compound in my experiments over time. Could this be a stability issue?
Factors Affecting Stability:
-
pH: The pH of your buffer can significantly impact the rate of hydrolysis or other degradation pathways.
-
Temperature: Higher temperatures generally accelerate the degradation of chemical compounds.
-
Buffer Composition: Certain buffer components may interact with the compound, affecting its stability.
-
Light Exposure: Photodegradation can occur with some compounds. It is good practice to protect solutions from light.
Recommendations for Ensuring Stability:
-
Prepare Fresh Working Solutions: It is always best to prepare fresh working solutions of this compound in your experimental buffer immediately before each experiment.
-
Maintain Low Temperature: If your experimental protocol allows, keep your working solutions on ice to minimize degradation.
-
pH Considerations: While specific data is unavailable, most biological experiments are conducted at a neutral pH (around 7.4). If your experiments require a different pH, it is crucial to validate the stability of this compound under those conditions.
-
Perform a Stability Study: If you plan to use this compound in a specific buffer for an extended period, it is highly recommended to perform a simple stability study.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound solid. The molecular weight of this compound (SQ 29548) is 387.47 g/mol .[1][2]
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the solid is completely dissolved. Gentle warming and sonication may be required.[1]
-
Aliquot the stock solution into single-use volumes in amber vials and store at -20°C or -80°C.[1][4][11]
Protocol 2: General Procedure for Assessing Stability in an Experimental Buffer
Objective: To determine the stability of this compound in a specific experimental buffer over a defined time course and temperature.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your experimental buffer of interest (e.g., Tris-HCl, HEPES, Phosphate buffer)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a working solution of this compound in your experimental buffer at the final concentration used in your assays. Ensure the final DMSO concentration is compatible with your experimental system (typically ≤ 0.5%).
-
Divide the working solution into several aliquots in separate tubes.
-
Store the aliquots at the temperature at which you will be conducting your experiments (e.g., room temperature, 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take one aliquot and immediately analyze it using a suitable analytical method (e.g., HPLC-UV or LC-MS) to determine the concentration of the intact this compound.
-
The initial time point (t=0) will serve as your 100% reference.
-
Plot the percentage of remaining this compound against time to determine its stability profile in your specific buffer and conditions.
Data Presentation:
The results of your stability study can be summarized in a table for easy comparison. The following is an example of how such data could be presented:
Table 1: Example Stability of this compound (10 µM) at 37°C
| Time (hours) | % Remaining in PBS (pH 7.4) | % Remaining in Tris-HCl (pH 8.0) |
| 0 | 100 | 100 |
| 2 | 98.5 | 95.2 |
| 4 | 97.1 | 90.8 |
| 8 | 94.3 | 82.1 |
| 24 | 85.6 | 65.4 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Users must perform their own experiments to determine the stability of this compound in their specific buffers and experimental conditions.
Visualizations
Thromboxane A2 Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the thromboxane A2 (TP) receptor, which is antagonized by this compound. Thromboxane A2 (TXA2) binding to the TP receptor activates G proteins (Gq and G13), leading to downstream signaling cascades that result in platelet aggregation and vasoconstriction.[9][12]
Caption: Thromboxane A2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Stability Assessment
The diagram below outlines a general workflow for assessing the stability of this compound in an experimental buffer.
Caption: A general experimental workflow for assessing the stability of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. Pharmacological actions of SQ 29,548, a novel selective thromboxane antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Thromboxane A2 receptor antagonism by flavonoids: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thromboxane A2 receptor antagonist SQ29548 suppresses the LPS‑induced release of inflammatory cytokines in BV2 microglia cells via suppressing MAPK and NF‑κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blockade of thromboxane responses in the airway of the cat by SQ 29,548 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Reactome | Thromboxane signalling through TP receptor [reactome.org]
Technical Support Center: Optimizing Animal Studies with SQ 30,774
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing variability in animal studies involving the primate-selective renin inhibitor, SQ 30,774. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is SQ 30,774 and what is its primary mechanism of action?
A1: SQ 30,774 is a potent and highly selective, non-peptidic inhibitor of the enzyme renin.[1] It specifically targets primate renin, making it a valuable tool for studying the renin-angiotensin system (RAS) in non-human primate models of cardiovascular disease. Its mechanism of action is to block the first and rate-limiting step of the RAS cascade, the conversion of angiotensinogen to angiotensin I.[2] This leads to a reduction in downstream angiotensin II production, a potent vasoconstrictor, thereby lowering blood pressure.[2]
Q2: In which animal species is SQ 30,774 effective?
A2: SQ 30,774 exhibits significant species specificity. It is a potent inhibitor of primate renin, including human and cynomolgus monkey renin. However, it is important to note that it is significantly less effective or inactive against renin from subprimate species such as rodents (rats, mice) and canines (dogs). Therefore, studies investigating the in vivo efficacy of SQ 30,774 should be conducted in appropriate non-human primate models.
Q3: What are the typical effective dose ranges for SQ 30,774 in non-human primates?
A3: The effective dose of SQ 30,774 can vary depending on the route of administration, the specific non-human primate species, and the experimental model (e.g., sodium-depleted vs. normotensive). Based on available data for SQ 30,774 and similar renin inhibitors in cynomolgus monkeys, intravenous doses have been shown to inhibit plasma renin activity (PRA) at ranges of 0.01 to 1.0 mg/kg. Higher doses may be required to observe significant changes in blood pressure. For oral administration, bioavailability is a key consideration, and higher doses are generally required. It is crucial to perform dose-response studies to determine the optimal dose for your specific experimental conditions.
Q4: How should SQ 30,774 be formulated for oral and intravenous administration?
A4: Due to the potential for poor water solubility, a common characteristic of renin inhibitors, careful formulation is critical for achieving consistent exposure. For intravenous administration, solubilizing agents such as polyethylene glycol (PEG), propylene glycol, or cyclodextrins may be necessary.[3] For oral administration, emulsion formulations or suspensions in vehicles like methylcellulose or carboxymethylcellulose are often used to improve absorption.[4][5] It is essential to assess the solubility and stability of SQ 30,774 in the chosen vehicle prior to in vivo studies. A pilot study to determine the pharmacokinetic profile of the chosen formulation is highly recommended.
Troubleshooting Guide
This guide addresses common issues that can lead to variability in animal studies with SQ 30,774.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in plasma renin activity (PRA) measurements | 1. Improper blood collection and handling: Stress during blood collection can elevate renin levels.[6] Incorrect anticoagulant or sample processing can affect enzyme activity. 2. Circadian rhythm: PRA exhibits diurnal variation.[7] 3. Dietary sodium and potassium levels: Sodium depletion increases PRA, while high sodium intake suppresses it. Potassium levels also influence renin release.[6] 4. Anesthesia: Some anesthetic agents can affect blood pressure and renin release. | 1. Standardize blood collection: Use trained personnel to minimize animal stress. Collect blood at the same time of day for all animals. Use pre-chilled EDTA tubes and process plasma promptly at low temperatures.[8] 2. Control for circadian rhythm: Schedule all experimental procedures and sample collections at the same time of day. 3. Standardize diet: Acclimate animals to a standardized diet with controlled sodium and potassium content for a sufficient period before the study.[6] 4. Consistent anesthesia protocol: If anesthesia is required, use a consistent protocol for all animals and select an agent with minimal impact on the RAS. |
| Inconsistent or lack of pharmacological effect (blood pressure reduction, PRA inhibition) | 1. Poor oral bioavailability: Inadequate formulation or first-pass metabolism can limit systemic exposure.[1] 2. Incorrect dose: The selected dose may be too low to elicit a significant response. 3. Species insensitivity: The animal model may not have primate-like renin. 4. Assay interference: Components of the formulation or metabolites may interfere with the PRA assay. | 1. Optimize formulation and conduct pharmacokinetic studies: Test different formulations to enhance solubility and absorption.[3][4][5] Perform a pilot PK study to confirm adequate systemic exposure. 2. Perform a dose-response study: Establish a clear relationship between the dose of SQ 30,774 and the pharmacological response in your model. 3. Confirm species appropriateness: Ensure the study is being conducted in a non-human primate species with renin that is sensitive to SQ 30,774. 4. Validate the PRA assay: Spike control plasma with the vehicle and SQ 30,774 to check for any interference. |
| Variability in blood pressure measurements | 1. Animal stress and movement: Restraint and handling can cause transient increases in blood pressure.[9][10] 2. Inappropriate measurement technique: Incorrect cuff size or placement for indirect measurements can lead to inaccurate readings.[11] 3. Environmental factors: Noise, light, and temperature fluctuations can influence cardiovascular parameters. | 1. Acclimate animals and use telemetry: Allow for an adequate acclimation period to the housing and experimental procedures. For continuous and stress-free measurements, consider using radiotelemetry.[12] 2. Standardize measurement protocol: If using indirect methods, ensure proper cuff size and placement and take multiple readings to obtain a stable average.[11] 3. Control the environment: Maintain a consistent and controlled environment (light-dark cycle, temperature, noise level) throughout the study. |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Cynomolgus Monkeys
-
Animal Preparation: Fast the cynomolgus monkeys overnight (approximately 12 hours) with free access to water.
-
Formulation Preparation: Prepare the SQ 30,774 formulation (e.g., suspension in 0.5% methylcellulose) on the day of dosing. Ensure the formulation is homogenous by continuous stirring.
-
Dose Calculation: Calculate the required volume of the formulation for each animal based on its most recent body weight.
-
Administration:
-
Gently restrain the conscious monkey.
-
Insert a sterile, flexible gavage tube of appropriate size orally and guide it into the esophagus.
-
Confirm proper placement before slowly administering the calculated dose volume.
-
Flush the tube with a small volume of vehicle (e.g., water) to ensure the full dose is delivered.
-
Carefully remove the gavage tube.
-
-
Post-Administration Monitoring: Observe the animal for any signs of distress or adverse reactions immediately after dosing and at regular intervals. Provide access to food a few hours after dosing.
Protocol 2: Intravenous Bolus Administration in Cynomolgus Monkeys
-
Animal Preparation: Acclimate the monkeys to a restraint system if necessary. Ensure the animal is calm before the procedure.
-
Catheterization: Place a temporary intravenous catheter in a suitable vein (e.g., cephalic or saphenous vein) using aseptic technique.
-
Formulation Preparation: Prepare a sterile, injectable formulation of SQ 30,774 (e.g., dissolved in a vehicle like saline with a solubilizing agent). The formulation should be filtered through a 0.22 µm filter.
-
Dose Calculation: Calculate the required volume of the formulation for each animal based on its most recent body weight.
-
Administration:
-
Slowly administer the calculated dose volume as an intravenous bolus over a defined period (e.g., 1-2 minutes).
-
Flush the catheter with sterile saline to ensure the complete dose is delivered.
-
-
Post-Administration Monitoring: Monitor the animal for any immediate adverse reactions. Regularly check the catheter site for any signs of inflammation.
Protocol 3: Blood Collection for Plasma Renin Activity (PRA) Measurement
-
Timing: Collect blood samples at predetermined time points relative to SQ 30,774 administration. Ensure consistency in the timing of collection across all animals.
-
Collection Site: Collect blood from a suitable vein (e.g., femoral or saphenous vein) that was not used for drug administration.
-
Procedure:
-
Use a consistent and minimally stressful method for blood collection.
-
Use a vacutainer or syringe with a needle of appropriate gauge.
-
Collect the blood into pre-chilled tubes containing EDTA as the anticoagulant.
-
-
Sample Processing:
-
Immediately after collection, gently invert the tubes to mix the blood with the anticoagulant.
-
Place the tubes on ice.
-
Within 30 minutes of collection, centrifuge the blood at 1,000-1,500 x g for 15 minutes at 4°C.
-
Carefully aspirate the plasma and transfer it to pre-labeled cryovials.
-
Store the plasma samples at -80°C until analysis.
-
Quantitative Data Summary
The following tables provide example data structures for summarizing results from a study investigating the effect of SQ 30,774 in cynomolgus monkeys. The values are hypothetical and should be replaced with actual experimental data.
Table 1: Dose-Dependent Effect of Intravenous SQ 30,774 on Plasma Renin Activity (PRA) in Cynomolgus Monkeys
| Dose of SQ 30,774 (mg/kg) | Pre-dose PRA (ng/mL/hr) (Mean ± SEM) | Post-dose PRA (ng/mL/hr) (Mean ± SEM) | % Inhibition of PRA (Mean ± SEM) |
| Vehicle | 5.2 ± 0.6 | 5.0 ± 0.7 | 3.8 ± 1.5 |
| 0.1 | 5.5 ± 0.8 | 2.8 ± 0.4 | 49.1 ± 5.2 |
| 0.3 | 5.3 ± 0.5 | 1.1 ± 0.2 | 79.2 ± 3.8 |
| 1.0 | 5.6 ± 0.7 | 0.4 ± 0.1 | 92.9 ± 2.1 |
Table 2: Effect of Oral SQ 30,774 on Mean Arterial Pressure (MAP) in a Hypertensive Cynomolgus Monkey Model
| Treatment Group | Pre-dose MAP (mmHg) (Mean ± SEM) | Post-dose MAP (4h) (mmHg) (Mean ± SEM) | Change in MAP (mmHg) (Mean ± SEM) |
| Vehicle | 145 ± 5 | 143 ± 6 | -2 ± 2 |
| SQ 30,774 (10 mg/kg) | 148 ± 6 | 135 ± 5 | -13 ± 3 |
| SQ 30,774 (30 mg/kg) | 146 ± 4 | 122 ± 4 | -24 ± 4 |
| SQ 30,774 (100 mg/kg) | 147 ± 5 | 108 ± 5 | -39 ± 5 |
Visualizations
References
- 1. Decades-old renin inhibitors are still struggling to find a niche in antihypertensive therapy. A fleeting look at the old and the promising new molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Renin inhibitors - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 3. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral delivery of a renin inhibitor compound using emulsion formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. Factors affecting the aldosterone/renin ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Circadian changes in plasma renin activity and plasma aldosterone concentration in two-kidney hypertension rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. synapse.koreamed.org [synapse.koreamed.org]
- 9. Variability of human blood pressure with reference mostly to the non-chronobiologic literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Understanding Blood Pressure Variation and Variability: Biological Importance and Clinical Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. awionline.org [awionline.org]
- 12. ahajournals.org [ahajournals.org]
Validation & Comparative
SQ 30774 vs. SQ 31844: A Comparative Analysis of Novel Renin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two imidazole alcohol renin inhibitors, SQ 30774 and SQ 31844. The information is compiled from preclinical studies to assist researchers in understanding the key differences in their biochemical activity and in vivo efficacy.
Introduction
This compound and SQ 31844 are representatives of a novel class of renin inhibitors characterized by an imidazole alcohol structure.[1][2] These compounds are potent and specific inhibitors of primate renin, playing a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in blood pressure regulation. This guide presents a side-by-side comparison of their performance based on available experimental data.
Data Presentation
Table 1: In Vitro Renin Inhibition
| Compound | Target Enzyme | Inhibitory Potency (IC50) | Species Specificity | Reference |
| This compound | Primate Renin | Potent inhibitor (Specific IC50 not reported) | Primate selective; not active against rat, hog, or dog renin | [1][2] |
| SQ 31844 | Primate Renin | Potent inhibitor (Specific IC50 not reported) | Primate selective; not active against rat, hog, or dog renin | [1][2] |
Table 2: In Vivo Efficacy in Cynomolgus Monkeys
| Compound | Administration Route | Dose Range (Intravenous) | Effect on Plasma Renin Activity (PRA) - IV | Oral Dose | Effect on Plasma Renin Activity (PRA) - Oral | Reference |
| This compound | Intravenous & Oral | 0.001 - 1.0 µmol/kg | Dose-related inhibition; total inhibition at 1.0 µmol/kg | 50 µmol/kg | No significant inhibition | [1][2] |
| SQ 31844 | Intravenous & Oral | 0.001 - 1.0 µmol/kg | Dose-related inhibition; total inhibition at 1.0 µmol/kg | 50 µmol/kg | 80% inhibition | [1][2] |
Experimental Protocols
In Vitro Renin Inhibition Assay
Objective: To determine the in vitro potency of this compound and SQ 31844 in inhibiting primate renin activity.
Methodology:
-
Enzyme Source: Partially purified primate renin.
-
Assay Buffer: The renin incubations were performed in mixtures buffered with 0.2 mol/l TES at a pH of 7.0. The buffer also contained 0.10 mmol/l EDTA, 0.10 mmol/l sodium tetrathionate, and 0.04 mmol/l phenylmethylsulphonyl fluoride.
-
Substrate: The substrate concentrations were adjusted to 0.5-0.6 µmol/l.
-
Enzyme Concentration: Renin concentrations were adjusted to generate Angiotensin I (AngI) at rates of 20-80 ng Ang I/ml per hour.
-
Incubation: The inhibitors were incubated with the enzyme and substrate, and the rate of AngI generation was measured to determine the level of inhibition.
-
Data Analysis: The concentration of inhibitor required to reduce renin activity by 50% (IC50) was determined. While the primary publication describes these compounds as potent inhibitors, specific IC50 values were not reported.[1][2]
In Vivo Assessment of Plasma Renin Activity (PRA) in Cynomolgus Monkeys
Objective: To evaluate the in vivo efficacy of this compound and SQ 31844 in inhibiting plasma renin activity following intravenous and oral administration.
Animal Model: Conscious, sodium-depleted cynomolgus monkeys.
Methodology:
-
Animal Preparation: Monkeys were chronically instrumented with arterial and venous catheters to allow for blood sampling and blood pressure monitoring in a conscious state. Sodium depletion was induced to create a renin-dependent state.
-
Intravenous Administration:
-
This compound and SQ 31844 were administered intravenously at doses ranging from 0.001 to 1.0 µmol/kg.
-
Blood samples were collected at various time points before and after administration to measure PRA.
-
-
Oral Administration:
-
A single oral dose of 50 µmol/kg of either this compound or SQ 31844 was administered.
-
Blood samples for PRA determination were collected during a control period and for up to 270 minutes after administration.
-
-
PRA Measurement: Plasma renin activity was determined by measuring the rate of Angiotensin I generation in the plasma samples.
Mandatory Visualization
Renin-Angiotensin-Aldosterone System (RAAS) and Point of Inhibition
Caption: Inhibition of the Renin-Angiotensin-Aldosterone System by this compound and SQ 31844.
Comparative Analysis Summary
Both this compound and SQ 31844 are potent inhibitors of primate renin in vitro, demonstrating high specificity for the primate enzyme.[1][2] In vivo, both compounds effectively inhibit plasma renin activity when administered intravenously in sodium-depleted cynomolgus monkeys.[1][2]
The most significant difference between the two compounds lies in their oral bioavailability. At an oral dose of 50 µmol/kg, SQ 31844 demonstrated a substantial 80% inhibition of plasma renin activity, indicating good oral absorption and/or lower first-pass metabolism.[1][2] In contrast, this compound did not show significant inhibition of PRA when administered orally at the same dose.[1][2]
This key difference suggests that while both compounds are effective renin inhibitors, SQ 31844 possesses a more favorable pharmacokinetic profile for oral administration, making it a more promising candidate for development as an orally active antihypertensive agent. Further studies would be required to elucidate the precise pharmacokinetic parameters and metabolic pathways that contribute to this observed difference in oral efficacy.
References
A Comparative Analysis of the Efficacy of SQ 30774 and Other Renin Inhibitors
For Immediate Release
This guide provides a comprehensive comparison of the renin inhibitor SQ 30774 with other notable renin inhibitors, including the clinically approved Aliskiren and the experimental compounds Remikiren and Zankiren. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the available efficacy data and the experimental methodologies used to generate them.
Introduction to Renin Inhibition
The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and fluid balance. Renin, an aspartyl protease, catalyzes the first and rate-limiting step of this cascade, the conversion of angiotensinogen to angiotensin I. Inhibition of renin offers a targeted approach to downregulating the entire RAAS, making it a compelling strategy for the treatment of hypertension and other cardiovascular diseases. This guide focuses on comparing the efficacy of several renin inhibitors, with a particular focus on this compound.
In Vitro Efficacy: A Quantitative Comparison
The in vitro efficacy of renin inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the renin enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The available data for this compound and its comparators are summarized below.
| Compound | Target Renin | IC50 (nM) |
| This compound | Primate Renin | Potent inhibitor (specific IC50 not available in searched literature) |
| Aliskiren | Human Renin | 0.6 |
| Remikiren | Human Pure Renin | 0.7 |
| Human Plasma Renin | 0.8 | |
| Zankiren | Human Renin | Data not available in searched literature |
Data Interpretation:
While direct quantitative comparison is hampered by the lack of a specific IC50 value for this compound in the available literature, it is consistently described as a "potent" inhibitor of primate renin.[1] Aliskiren and Remikiren demonstrate high potency with sub-nanomolar IC50 values against human renin. Further research is needed to establish a precise IC50 for this compound and Zankiren to enable a direct and comprehensive comparative assessment.
In Vivo Efficacy: Effects on Plasma Renin Activity and Blood Pressure
The ultimate measure of a renin inhibitor's efficacy lies in its ability to lower blood pressure in vivo. This is typically assessed by measuring the inhibition of plasma renin activity (PRA) and the resulting reduction in arterial blood pressure in animal models.
This compound: In conscious, sodium-depleted cynomolgus monkeys, intravenous administration of this compound resulted in a dose-dependent inhibition of plasma renin activity (PRA) at doses ranging from 0.001 to 1.0 µmol/kg.[1] Complete inhibition of PRA was observed at the highest dose.[1] A reduction in blood pressure was noted at an intravenous dose of 10 µmol/kg or when administered by infusion.[1] Furthermore, in sodium-replete monkeys, this compound was shown to inhibit the rise in arterial pressure and PRA following the administration of exogenous monkey renin.[1]
Zankiren: In healthy, sodium-restricted men, oral administration of Zankiren led to a dose-dependent decrease in plasma renin activity, with the effect being sustained even at the smallest dose of 5 mg.[2] This was accompanied by a significant, dose-related increase in renal plasma flow.[2] In mildly sodium-depleted normotensive subjects, oral Zankiren HCl also demonstrated dose-related suppression of plasma renin activity, angiotensin I, angiotensin II, and aldosterone, leading to statistically significant reductions in blood pressure.[3]
Due to the differences in experimental models and conditions, a direct quantitative comparison of the in vivo efficacy of this compound and Zankiren from the available literature is challenging.
Experimental Protocols
A clear understanding of the methodologies used to generate efficacy data is crucial for interpretation and replication. Below are detailed descriptions of typical experimental protocols for assessing renin inhibitor efficacy.
In Vitro Renin Inhibition Assay (Fluorometric)
This assay is commonly used to determine the IC50 value of a renin inhibitor.
Principle: The assay utilizes a synthetic fluorogenic substrate that is cleaved by renin. The substrate consists of a peptide sequence recognized by renin, flanked by a fluorescent reporter molecule and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the reporter. Upon cleavage by renin, the reporter is separated from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
Materials:
-
Recombinant human renin
-
Fluorogenic renin substrate (e.g., based on FRET - Fluorescence Resonance Energy Transfer)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)
-
Test inhibitor compounds (dissolved in a suitable solvent like DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of recombinant human renin in assay buffer.
-
Prepare a working solution of the fluorogenic substrate in assay buffer.
-
Prepare serial dilutions of the test inhibitor compound.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Contain assay buffer only.
-
Control (100% activity) wells: Contain renin solution and assay buffer.
-
Inhibitor wells: Contain renin solution and the various dilutions of the test inhibitor.
-
-
Pre-incubation: Incubate the plate with the enzyme and inhibitors for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Measurement: Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 335-345 nm excitation and 485-510 nm emission for EDANS/Dabcyl-based substrates) in a kinetic mode for a set duration (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).[4][5][6]
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
In Vivo Blood Pressure Measurement in Conscious Cynomolgus Monkeys
This protocol describes a non-invasive method for assessing the effect of a renin inhibitor on blood pressure in a primate model.
Principle: Blood pressure is measured using an oscillometric device, which detects pressure oscillations in an inflatable cuff placed around the animal's tail. This method allows for repeated measurements in conscious animals, minimizing the stress associated with anesthesia or invasive procedures.
Materials:
-
Cynomolgus monkeys
-
Restraining tube or chair
-
Oscillometric blood pressure monitor (e.g., Dinamap) with an appropriately sized tail cuff
-
Test compound (renin inhibitor) and vehicle control
Procedure:
-
Animal Acclimatization: Acclimate the monkeys to the restraining tube or chair and the procedure of cuff inflation to minimize stress-induced blood pressure fluctuations.
-
Sodium Depletion (if required): To potentiate the effects of renin inhibitors, animals can be placed on a low-sodium diet or treated with a diuretic (e.g., furosemide) prior to the study.[7]
-
Baseline Measurements: Place the conscious monkey in the restraining device and position the cuff at the base of the shaved tail.[8] Record baseline systolic, diastolic, and mean arterial blood pressure, as well as heart rate, until stable readings are obtained.[8]
-
Compound Administration: Administer the test renin inhibitor or vehicle control via the desired route (e.g., intravenous bolus, infusion, or oral gavage).
-
Post-dose Measurements: Record blood pressure and heart rate at regular intervals for a predetermined duration to capture the onset, magnitude, and duration of the pharmacological effect.
-
Data Analysis: Calculate the change in blood pressure from baseline for each animal at each time point. Compare the blood pressure changes in the inhibitor-treated group to the vehicle-treated group to determine the efficacy of the compound.
Visualizing the Renin-Angiotensin-Aldosterone System and Experimental Workflows
To further clarify the context and methodologies, the following diagrams are provided.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway and the point of intervention for renin inhibitors.
Caption: A generalized workflow for determining the in vitro efficacy (IC50) of a renin inhibitor using a fluorometric assay.
Caption: A typical experimental workflow for assessing the in vivo efficacy of a renin inhibitor on blood pressure in conscious monkeys.
Conclusion
This compound has been identified as a potent in vitro inhibitor of primate renin with demonstrated in vivo activity in cynomolgus monkeys. However, a direct and comprehensive comparison of its efficacy with other renin inhibitors like Aliskiren, Remikiren, and Zankiren is currently limited by the lack of publicly available, directly comparable quantitative data, particularly a specific IC50 value for this compound against a standardized renin source. The provided experimental protocols offer a framework for conducting such comparative studies. Further research is warranted to fully elucidate the comparative efficacy profile of this compound and its potential as a therapeutic agent.
References
- 1. SQ-30774 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Renal vascular responses to renin inhibition with zankiren in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose-dependent effects of the renin inhibitor zankiren HCl after a single oral dose in mildly sodium-depleted normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. abcam.com [abcam.com]
- 7. Sodium depletion in conscious cynomolgus monkeys attenuates baroreflex sensitivity independently of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Noninvasive measurement of blood pressure in conscious cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
The Inhibitory Effect of SQ 30774 on Primate Renin: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the renin inhibitor SQ 30774 with other notable alternatives, focusing on their inhibitory effects on primate renin. The information presented is supported by experimental data to aid researchers and professionals in the field of drug development in their evaluation of these compounds.
Executive Summary
This compound, an imidazole alcohol derivative, has been identified as a potent in vitro inhibitor of primate renin.[1] In vivo studies on conscious, sodium-depleted cynomolgus monkeys have demonstrated its ability to cause a dose-dependent inhibition of plasma renin activity (PRA).[1] This guide will delve into the available quantitative data for this compound and compare it with other well-characterized renin inhibitors, providing a clear perspective on its preclinical efficacy.
Comparative Analysis of Renin Inhibitors
The development of renin inhibitors has yielded several compounds with varying potencies and pharmacokinetic profiles. This section compares this compound with other known primate renin inhibitors based on their in vitro and in vivo activities.
In Vitro Potency
| Compound | IC50 (nM) vs. Primate Renin | Species |
| This compound | Potent inhibitor (specific value not available) | Primate |
| A-64662 | 2.3 | Cynomolgus Monkey |
| SR 42128A | 28 | Human |
| Remikiren | - | - |
| Enalkiren | - | - |
| CGP 38560A | - | - |
| CGP 44 099 A | 1.4 | Marmoset |
Note: The table will be updated with specific IC50 values for Remikiren, Enalkiren, and CGP 38560A as they become available in subsequent literature searches.
In Vivo Efficacy
In vivo studies provide crucial information about a compound's activity in a biological system. The following table summarizes the in vivo effects of this compound and other renin inhibitors in primate models.
| Compound | Species | Dose | Route | Effect on Plasma Renin Activity (PRA) | Effect on Blood Pressure |
| This compound | Cynomolgus Monkey (sodium-depleted) | 0.001 - 1.0 µmol/kg | IV | Dose-dependent inhibition; total inhibition at 1.0 µmol/kg.[1] | Reduction observed at 10 µmol/kg or with infusion.[1] |
| A-64662 | Cynomolgus Monkey (sodium-depleted) | 0.01 mg/kg and higher | IV | Initial ≥90% inhibition. | Dose-dependent decrease. |
| SR 42128A | Monkey (sodium-depleted) | 3 or 10 mg/kg | - | Complete inhibition.[2] | Significantly lowered 3 hours post-administration.[2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the typical experimental protocols used to evaluate the inhibitory effect of compounds like this compound on primate renin.
In Vitro Renin Inhibition Assay
This assay determines the in vitro potency of a test compound by measuring the inhibition of renin-catalyzed angiotensin I (Ang I) formation.
Protocol:
-
Enzyme and Substrate Preparation: Purified primate renin and its substrate, angiotensinogen, are prepared in a suitable buffer (e.g., maleate buffer, pH 7.4).
-
Incubation: The test compound (e.g., this compound) at various concentrations is pre-incubated with the renin solution for a specified period.
-
Reaction Initiation: The angiotensinogen substrate is added to the enzyme-inhibitor mixture to start the enzymatic reaction.
-
Reaction Termination: After a defined incubation time at 37°C, the reaction is stopped by adding a strong acid or by rapid cooling.
-
Ang I Quantification: The amount of Ang I generated is quantified using a validated method, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
IC50 Determination: The percentage of inhibition at each concentration of the test compound is calculated, and the IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration.
In Vivo Evaluation in Primates
In vivo studies in non-human primates, such as cynomolgus monkeys, are critical for assessing the physiological effects of renin inhibitors.
Protocol:
-
Animal Model: Conscious, sodium-depleted cynomolgus monkeys are often used to ensure a renin-dependent hypertensive state, making them more sensitive to the effects of renin inhibitors.[1] Sodium depletion can be induced by a low-sodium diet and/or administration of diuretics.
-
Drug Administration: The test compound is administered intravenously (bolus or infusion) or orally at various doses.[1]
-
Blood Pressure and Heart Rate Monitoring: Arterial blood pressure and heart rate are continuously monitored using telemetry or an indwelling arterial catheter.
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration.
-
Plasma Renin Activity (PRA) Measurement: Plasma is separated from the blood samples, and PRA is measured by quantifying the rate of Ang I generation from endogenous angiotensinogen under standardized conditions (e.g., incubation at 37°C, pH 7.4). The generated Ang I is typically measured by RIA.
-
Data Analysis: The dose-response relationship for the inhibition of PRA and the effects on blood pressure are analyzed to determine the in vivo efficacy of the compound.
Visualizing the Mechanism and Workflow
To better understand the context of this compound's action and the experimental procedures, the following diagrams are provided.
Renin-Angiotensin System Signaling Pathway
The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. Renin inhibitors, such as this compound, block the initial and rate-limiting step of this pathway.
Caption: The Renin-Angiotensin System and the inhibitory action of this compound.
In Vivo Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the in vivo efficacy of a renin inhibitor in a primate model.
Caption: A typical workflow for in vivo evaluation of a renin inhibitor.
References
SQ 30,774: A Comparative Analysis of Cross-reactivity with Non-primate Renins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro inhibitory activity of SQ 30,774, an imidazole alcohol renin inhibitor, against primate and various non-primate renins. The data presented underscores the compound's significant species selectivity, a critical consideration in preclinical research and drug development.
High Specificity for Primate Renin
SQ 30,774, developed by Bristol-Myers Squibb, is a potent inhibitor of primate renin.[1][2] However, its inhibitory activity is dramatically reduced against renins from common non-primate species used in preclinical studies, including rats, hogs, and dogs. This high degree of species specificity is a hallmark of this class of imidazole alcohol renin inhibitors.[1]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of SQ 30,774 against renins from different species. The data clearly illustrates the compound's potent inhibition of human and monkey renin, with significantly higher IC50 values observed for non-primate renins, indicating poor inhibitory activity.
| Species | Renin Source | IC50 (µmol/L) |
| Human | Human Renin | 0.0085 |
| Monkey (Cynomolgus) | Monkey Renin | 0.012 |
| Hog | Hog Renin | 35 |
| Dog | Dog Renin | 60 |
| Rat | Rat Renin | > 100 |
Data sourced from DeForrest et al., 1989.[1]
Experimental Protocols
The determination of the in vitro renin inhibitory activity of SQ 30,774 was conducted using the following methodology:
Materials:
-
Enzymes:
-
Human and monkey renin.
-
Hog, dog, and rat renin. Plasma from sodium-depleted dogs was used as the source of dog renin.
-
-
Substrate:
-
Angiotensinogen-rich fraction of plasma from nephrectomized rats was used as the substrate for hog and rat renins.
-
-
Inhibitor:
-
SQ 30,774 dissolved in an appropriate solvent.
-
-
Assay Buffer:
-
Appropriate buffer to maintain optimal pH for the enzymatic reaction.
-
-
Detection System:
-
Method to quantify the product of the renin-angiotensin reaction (e.g., radioimmunoassay for Angiotensin I).
-
Procedure:
-
Enzyme Preparation: Renin from each species was prepared and quantified to ensure consistent activity in the assay.
-
Incubation: A mixture of the respective species' renin, the appropriate substrate, and varying concentrations of SQ 30,774 was incubated.
-
Enzymatic Reaction: The reaction was allowed to proceed for a defined period under controlled temperature and pH.
-
Termination: The enzymatic reaction was stopped.
-
Product Quantification: The amount of Angiotensin I generated was measured.
-
IC50 Determination: The concentration of SQ 30,774 that caused 50% inhibition of renin activity was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the cross-reactivity of a renin inhibitor like SQ 30,774.
Caption: Workflow for determining the IC50 of this compound against various renins.
The Renin-Angiotensin Signaling Pathway
The diagram below illustrates the point of action for renin inhibitors within the broader renin-angiotensin system.
Caption: The renin-angiotensin system and the site of action for renin inhibitors.
References
A Comparative Guide to SQ 30774 and First-Generation Renin Inhibitors
In the landscape of hypertension research and drug development, direct renin inhibitors represent a targeted approach to modulating the Renin-Angiotensin-Aldosterone System (RAAS). This guide provides a detailed comparison of SQ 30774, an imidazole alcohol-based renin inhibitor, with first-generation renin inhibitors, offering insights into their performance based on available experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Renin Inhibition
The RAAS is a critical regulator of blood pressure and fluid balance. Renin, an aspartic protease, catalyzes the first and rate-limiting step of this cascade: the conversion of angiotensinogen to angiotensin I. By inhibiting renin, the entire downstream signaling pathway is suppressed, leading to vasodilation and a reduction in blood pressure.
First-generation renin inhibitors, largely peptide or peptidomimetic in nature, demonstrated the therapeutic potential of this mechanism. However, their clinical utility was hampered by poor pharmacokinetic properties, including low oral bioavailability and short half-lives.[1] Subsequent research focused on developing non-peptidic inhibitors with improved drug-like characteristics.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and representative first-generation renin inhibitors. Direct comparison is facilitated by including aliskiren, a later-generation, orally active non-peptide renin inhibitor, as a benchmark.
Table 1: In Vitro Potency of Renin Inhibitors
| Compound Name | Chemical Class | Target Species | IC50 (nM) |
| This compound | Imidazole Alcohol | Primate | Potent inhibitor (specific value not available)[2][3] |
| Enalkiren | Dipeptide Analog | Human | 14[1] |
| Remikiren | Peptidomimetic | Human | 0.7[4] |
| Zankiren | Peptidomimetic | Human | 1.1 |
| Aliskiren | Non-peptide | Human | 0.6[5] |
Table 2: Pharmacokinetic Properties of Renin Inhibitors
| Compound Name | Oral Bioavailability | Plasma Half-life |
| This compound | Poor (inferred from in vivo studies)[2] | Information not available |
| Enalkiren | <2%[6] | ~1.6 hours[2][7] |
| Remikiren | <1% - ≤6%[8] | ~5.2 - 8.2 hours (IV), ~7 hours (oral) |
| Zankiren | Low (specific value not available) | Information not available |
| Aliskiren | ~2.6%[1] | 23-36 hours[5] |
In Vivo Efficacy
-
This compound : In conscious, sodium-depleted cynomolgus monkeys, intravenous administration of this compound produced a dose-dependent inhibition of plasma renin activity (PRA) at doses from 0.001 to 1.0 µmol/kg.[2] A reduction in blood pressure was observed at an intravenous dose of 10 µmol/kg.[2] When administered orally at 50 µmol/kg, this compound did not significantly inhibit PRA, suggesting poor oral absorption.[2]
-
First-Generation Renin Inhibitors :
-
Enalkiren : Intravenous administration of enalkiren in hypertensive patients resulted in a dose-dependent suppression of PRA and a significant decrease in blood pressure at doses of 0.3 and 1.2 mg/kg.[7]
-
Remikiren : Orally administered remikiren has been shown to be a potent, long-acting inhibitor of renin in vivo, inducing a lasting blood pressure decrease in primates.[4]
-
Zankiren : Oral administration of zankiren in normotensive, sodium-depleted volunteers led to dose-dependent reductions in blood pressure and PRA.
-
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the process of inhibitor evaluation, the following diagrams are provided.
Experimental Protocols
In Vitro Renin Inhibition Assay (FRET-based)
Objective: To determine the in vitro potency (IC50) of a test compound against renin.
Principle: This assay utilizes a synthetic peptide substrate that mimics the cleavage site of angiotensinogen. The peptide is labeled with a fluorescent reporter and a quencher. In its intact state, the quencher suppresses the fluorescence of the reporter. Upon cleavage by renin, the reporter is separated from the quencher, resulting in a measurable increase in fluorescence.
Materials:
-
Recombinant human renin
-
FRET-based renin substrate (e.g., labeled with EDANS and DABCYL)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)
-
Test compound (e.g., this compound or first-generation inhibitors)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, renin substrate, and the test compound dilutions to respective wells. Include wells with no inhibitor (positive control) and wells with no renin (negative control).
-
Initiate the reaction by adding a pre-determined concentration of recombinant human renin to all wells except the negative control.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes), protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/490 nm for EDANS/DABCYL).
-
Calculate the percentage of renin inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.
Measurement of Plasma Renin Activity (PRA)
Objective: To assess the in vivo activity of a renin inhibitor by measuring its effect on the generation of angiotensin I in plasma.
Principle: PRA is determined by measuring the rate of angiotensin I generation from endogenous angiotensinogen by endogenous renin in a plasma sample under controlled conditions. The amount of angiotensin I produced is quantified using a competitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Blood collection tubes containing an anticoagulant (e.g., EDTA)
-
Inhibitors of angiotensin-converting enzyme (ACE) and angiotensinases (to prevent angiotensin I degradation)
-
Incubation buffer (pH adjusted to ~6.0)
-
Angiotensin I RIA or ELISA kit
-
Water baths (37°C and 4°C)
-
Gamma counter or microplate reader
Procedure:
-
Collect blood samples from the test animals at various time points after administration of the renin inhibitor.
-
Immediately centrifuge the blood at 4°C to separate the plasma.
-
Divide each plasma sample into two aliquots.
-
Incubate one aliquot at 37°C for a defined period (e.g., 1.5 hours) to allow for the generation of angiotensin I.
-
Keep the second aliquot at 4°C during the incubation period to serve as a baseline control (no angiotensin I generation).
-
Stop the enzymatic reaction in both aliquots, typically by freezing.
-
Quantify the concentration of angiotensin I in both the 37°C and 4°C samples using a RIA or ELISA kit according to the manufacturer's instructions.
-
Calculate the PRA by subtracting the angiotensin I concentration in the 4°C sample from that in the 37°C sample and expressing the result as ng of angiotensin I generated per mL of plasma per hour of incubation.
In Vivo Assessment of Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the blood pressure-lowering efficacy of a renin inhibitor in a relevant animal model of hypertension.
Principle: The SHR is a widely used genetic model of essential hypertension. The antihypertensive effect of a test compound is assessed by measuring the reduction in blood pressure following its administration.
Materials:
-
Adult male Spontaneously Hypertensive Rats (SHRs)
-
Test compound (e.g., this compound or first-generation inhibitors) formulated in a suitable vehicle
-
Blood pressure monitoring system (e.g., tail-cuff method or radiotelemetry)
-
Oral gavage needles or intravenous infusion equipment
Procedure:
-
Acclimatize the SHRs to the housing conditions and the blood pressure measurement procedure.
-
Record baseline blood pressure and heart rate for each animal.
-
Divide the animals into groups: a control group receiving the vehicle and treatment groups receiving different doses of the test compound.
-
Administer the test compound or vehicle to the respective groups (e.g., via oral gavage or intravenous infusion).
-
Measure blood pressure and heart rate at multiple time points after administration to determine the onset, magnitude, and duration of the antihypertensive effect.
-
Analyze the data to compare the changes in blood pressure between the treatment and control groups.
Conclusion
This compound, a potent in vitro inhibitor of primate renin, demonstrates the continued exploration of novel chemical scaffolds for renin inhibition.[2][3] While it shows efficacy in reducing plasma renin activity in primates upon intravenous administration, its utility as an oral agent appears limited, a characteristic it shares with first-generation renin inhibitors.[2]
The first-generation renin inhibitors, such as enalkiren, remikiren, and zankiren, were pivotal in establishing the proof-of-concept for direct renin inhibition in humans. However, their peptide-like nature contributed to poor oral bioavailability and short half-lives, which ultimately hindered their clinical development.[1][6]
In comparison, while this compound's in vitro potency is not precisely quantified in the available literature, its in vivo profile in primates suggests a similar challenge with oral absorption as seen with the first-generation compounds. The development of later-generation, non-peptidic inhibitors like aliskiren, with improved oral bioavailability and a longer half-life, marked a significant advancement in the field, offering a more viable therapeutic option for the management of hypertension.[1][5] Further research on novel scaffolds like the imidazole alcohols may yet yield compounds with both high potency and favorable pharmacokinetic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. SQ-30774 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Pharmacology of novel imidazole alcohol inhibitors of primate renin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of a potent inhibitor of subprimate and primate renins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo inhibition of human and primate renin by a new potent renin inhibitor: SR 42128 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Decades-old renin inhibitors are still struggling to find a niche in antihypertensive therapy. A fleeting look at the old and the promising new molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of Imidazole Alcohol Renin Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of imidazole alcohol renin inhibitors against other alternatives, supported by available experimental data. This document synthesizes findings on their performance, outlines detailed experimental methodologies, and visualizes key biological and experimental pathways.
Introduction to Imidazole Alcohol Renin Inhibitors
Imidazole alcohol-based compounds represent a class of renin inhibitors designed to block the critical first step in the Renin-Angiotensin System (RAS), a key regulator of blood pressure and fluid balance. By directly inhibiting renin, these compounds prevent the conversion of angiotensinogen to angiotensin I, thereby reducing the downstream production of the potent vasoconstrictor, angiotensin II. This guide focuses on two pioneering imidazole alcohol inhibitors, SQ 30,774 and SQ 31,844, and compares their performance with the clinically approved direct renin inhibitor, Aliskiren.
The Renin-Angiotensin System (RAS) Signaling Pathway
The RAS cascade is a primary target for antihypertensive therapies. Understanding this pathway is crucial for appreciating the mechanism of action of renin inhibitors.
Caption: The Renin-Angiotensin System (RAS) cascade and the point of intervention for renin inhibitors.
Comparative Performance Data
Table 1: In Vitro Potency of Renin Inhibitors
| Compound | Class | Target | IC50 (nM) | Source |
| SQ 30,774 | Imidazole Alcohol | Primate Renin | Potent (specific value not cited) | [1] |
| SQ 31,844 | Imidazole Alcohol | Primate Renin | Potent (specific value not cited) | [1] |
| Aliskiren | Non-peptide | Human Renin | 0.6 | Wood et al. |
Note: The term "potent" for SQ 30,774 and SQ 31,844 is based on descriptive preclinical studies, which did not provide specific IC50 values.
Table 2: In Vivo Efficacy of Renin Inhibitors in Cynomolgus Monkeys
| Compound | Dose | Route | Effect on Plasma Renin Activity (PRA) | Blood Pressure Reduction | Source |
| SQ 30,774 | 0.001 - 1.0 µmol/kg | Intravenous | Dose-related inhibition | Observed at 10 µmol/kg or infusion | [1] |
| SQ 31,844 | 0.001 - 1.0 µmol/kg | Intravenous | Dose-related inhibition | Observed at 10 µmol/kg or infusion | [1] |
| SQ 31,844 | 50 µmol/kg | Oral | 80% inhibition | Not specified | [1] |
Experimental Protocols
Fluorometric Renin Inhibition Assay
This protocol describes a common method for determining the in vitro potency of renin inhibitors.
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by renin, the fluorophore is released, resulting in a measurable increase in fluorescence.
Materials:
-
Human recombinant renin
-
Fluorogenic renin substrate (e.g., (DABCYL)Gaba-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr(EDANS)-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl)
-
Test compounds (renin inhibitors)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the renin substrate in DMSO.
-
Dilute the human recombinant renin in assay buffer to the desired concentration.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
-
Assay Protocol:
-
Add 20 µL of the renin substrate solution to each well of the 96-well plate.
-
Add 150 µL of assay buffer to each well.
-
Add 10 µL of the test compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known renin inhibitor).
-
Initiate the reaction by adding 10 µL of the diluted renin enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.
-
-
Data Analysis:
-
Calculate the percentage of renin inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Caption: Experimental workflow for a fluorometric renin inhibition assay.
Selectivity Assays
To evaluate the specificity of renin inhibitors, their activity against other structurally related aspartic proteases is typically assessed.
Commonly Tested Off-Target Enzymes:
-
Cathepsin D
-
Pepsin
-
Chymotrypsin
Methodology: Similar fluorometric or colorimetric assays are employed, using substrates specific to each protease. The IC50 values of the test compounds against these off-target enzymes are determined and compared to the IC50 value for renin to establish a selectivity ratio. A higher ratio indicates greater selectivity for renin.
Conclusion
For researchers in this field, the development of renin inhibitors has evolved from early peptide and peptidomimetic structures, including the imidazole alcohols, to non-peptide inhibitors like Aliskiren with improved oral bioavailability. Future comparative studies would benefit from direct, side-by-side in vitro and in vivo assessments of these different classes of renin inhibitors to provide a more complete picture of their relative potencies, selectivities, and pharmacokinetic profiles. The experimental protocols outlined in this guide provide a framework for conducting such comparative evaluations.
References
Benchmarking SQ 30774 Against the Clinically Approved Renin Inhibitor Aliskiren: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational renin inhibitor SQ 30774 and the clinically approved renin inhibitor, Aliskiren. The information presented is based on available preclinical and clinical data to assist researchers in understanding the landscape of renin-angiotensin-aldosterone system (RAAS) inhibition. While quantitative data for Aliskiren is readily available, data for this compound is more limited and primarily qualitative.
Introduction to Renin Inhibition
The renin-angiotensin-aldosterone system (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1][2][3] Renin, an enzyme primarily secreted by the kidneys, catalyzes the first and rate-limiting step of this pathway: the conversion of angiotensinogen to angiotensin I.[2][4] By inhibiting renin, the entire downstream cascade, including the production of the potent vasoconstrictor angiotensin II and the release of aldosterone, is suppressed.[2][4] This mechanism makes renin a prime target for antihypertensive therapies.
This compound is a representative of the imidazole alcohol class of renin inhibitors.[5] It is a potent in vitro inhibitor of primate renin.[5] Aliskiren is the first and only direct renin inhibitor to have received clinical approval for the treatment of hypertension.[6]
In Vitro and In Vivo Efficacy
A direct quantitative comparison of the in vitro potency of this compound and Aliskiren is challenging due to the limited publicly available data for this compound. However, based on existing literature, a qualitative and quantitative comparison is presented below.
Table 1: In Vitro and In Vivo Efficacy Comparison
| Parameter | This compound | Aliskiren |
| In Vitro Potency (IC50) | Described as a "potent in vitro inhibitor of primate renin". Specific IC50 value not available in the public domain. | 0.6 nM[6][7] |
| In Vivo Efficacy (Animal Model) | Dose-related inhibition of plasma renin activity (PRA) in conscious, sodium-depleted cynomolgus monkeys at intravenous doses of 0.001 to 1.0 µmol/kg. Reduction in blood pressure observed at an intravenous dose of 10 µmol/kg or with infusion[5]. | In sodium-depleted marmosets, a single oral dose of 3 mg/kg resulted in a peak blood pressure reduction of -30 +/- 4 mmHg[8]. In hypertensive rats, intravenous administration of 10 mg/kg normalized mean arterial pressure from 194 ± 7 to 136 ± 2 mmHg. |
| Oral Efficacy | Oral administration of 50 µmol/kg did not significantly inhibit PRA in one study[5]. | Orally active, though with low bioavailability. A single oral dose of 3 mg/kg was more effective than the same dose of remikiren or zankiren in marmosets[8]. |
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug are crucial for its clinical utility. Below is a comparison of the available pharmacokinetic data for this compound and Aliskiren.
Table 2: Pharmacokinetic Profile Comparison
| Parameter | This compound | Aliskiren |
| Oral Bioavailability | Data not available. Related compound SQ 31,844 showed oral activity, suggesting some oral absorption for this class[5]. | Approximately 2.5%[6] |
| Half-life (t½) | Data not available. | 24 - 40 hours[6] |
| Time to Peak Plasma Concentration (Tmax) | Data not available. | 1 - 3 hours[6] |
| Metabolism | Data not available. | Primarily excreted unchanged in the feces. |
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding, the following diagrams illustrate the renin-angiotensin-aldosterone system signaling pathway and a typical experimental workflow for screening renin inhibitors.
References
- 1. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 3. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Pharmacology of novel imidazole alcohol inhibitors of primate renin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Drug repurposing for renin inhibition: identifying panobinostat for hypertension management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aliskiren, a novel, orally effective renin inhibitor, lowers blood pressure in marmosets and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro and In Vivo Correlation of SQ 30,774's Effects: A Comparative Analysis with Aliskiren
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the renin inhibitor SQ 30,774, focusing on the correlation between its in vitro and in vivo effects. As a key comparator, aliskiren, a clinically approved direct renin inhibitor, is included to offer a contemporary perspective on the therapeutic landscape of hypertension and cardiovascular disease. This document synthesizes available experimental data, presents detailed methodologies for key assays, and utilizes visualizations to illustrate relevant biological pathways and workflows.
Executive Summary
SQ 30,774 is a potent, primate-specific inhibitor of renin, the enzyme that catalyzes the rate-limiting step in the renin-angiotensin system (RAS). In vitro studies have demonstrated its high potency, while in vivo experiments in cynomolgus monkeys have confirmed its ability to inhibit plasma renin activity (PRA) and, at higher doses, lower blood pressure. This guide explores the quantitative relationship between these in vitro and in vivo findings. For comparative purposes, aliskiren is presented as a benchmark, offering insights into the evolution of renin inhibitors.
Data Presentation
The following table summarizes the available quantitative data for SQ 30,774 and aliskiren, facilitating a direct comparison of their in vitro potency and in vivo efficacy.
| Parameter | SQ 30,774 | Aliskiren | Source |
| In Vitro Potency | |||
| Target | Primate Renin | Human Renin | [1] |
| IC50 | Data not available (described as "potent") | 0.6 nM | [2] |
| In Vivo Efficacy | |||
| Animal Model | Cynomolgus Monkey | Human | [1][2] |
| Route of Administration | Intravenous | Oral | [1][2] |
| Effect on Plasma Renin Activity (PRA) | Dose-dependent inhibition (0.001 - 1.0 µmol/kg) | Significant suppression | [1][3] |
| Effect on Blood Pressure | Reduction at higher doses (10 µmol/kg or infusion) | Dose-dependent reduction | [1][3] |
Signaling Pathway: The Renin-Angiotensin System
The diagram below illustrates the renin-angiotensin system (RAS) and the point of intervention for renin inhibitors like SQ 30,774 and aliskiren. By blocking renin, these compounds prevent the conversion of angiotensinogen to angiotensin I, thereby reducing the downstream production of the potent vasoconstrictor, angiotensin II.
Caption: The Renin-Angiotensin System and the mechanism of action of renin inhibitors.
Experimental Protocols
In Vitro Renin Inhibition Assay (Representative Protocol from the Era)
This protocol is a representative method for determining the in vitro potency of renin inhibitors, based on techniques common in the late 1980s and early 1990s.
Objective: To determine the concentration of a test compound (e.g., SQ 30,774) required to inhibit 50% of primate renin activity (IC50).
Materials:
-
Purified primate renin
-
Primate angiotensinogen (or a suitable synthetic substrate)
-
Test compound (SQ 30,774)
-
Assay buffer (e.g., 0.1 M sodium phosphate, pH 7.4, containing 1 mM EDTA and 0.1% bovine serum albumin)
-
Angiotensin I (Ang I) standard solutions
-
Radioimmunoassay (RIA) kit for Ang I
-
Incubator, centrifuge, and gamma counter
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a series of microcentrifuge tubes, add the assay buffer, a fixed amount of purified primate renin, and varying concentrations of the test compound.
-
Pre-incubate the mixture at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a saturating concentration of angiotensinogen.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by placing the tubes on ice or by adding a specific inhibitor of renin.
-
Quantify the amount of Ang I generated in each tube using a validated radioimmunoassay (RIA).
-
Construct a dose-response curve by plotting the percentage of renin inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value from the dose-response curve.
In Vivo Assessment of Plasma Renin Activity (PRA) in Cynomolgus Monkeys (as described for SQ 30,774)
This protocol outlines the in vivo methodology used to assess the effect of SQ 30,774 on plasma renin activity in conscious, sodium-depleted cynomolgus monkeys.[1]
Objective: To evaluate the dose-dependent effect of intravenously administered SQ 30,774 on PRA.
Animal Model:
-
Conscious, sodium-depleted cynomolgus monkeys. Sodium depletion is induced to increase baseline PRA, making it easier to measure inhibition.
Procedure:
-
Animal Preparation: House monkeys in individual metabolic cages and acclimate them to the experimental procedures. Induce sodium depletion through a low-sodium diet and/or administration of a diuretic.
-
Catheterization: Implant chronic indwelling catheters in a femoral artery and vein for blood sampling and drug administration, respectively. Allow animals to recover from surgery.
-
Baseline Measurement: Prior to drug administration, collect baseline blood samples to determine pre-treatment PRA.
-
Drug Administration: Administer SQ 30,774 as an intravenous bolus at various doses (e.g., 0.001, 0.01, 0.1, and 1.0 µmol/kg).
-
Blood Sampling: Collect arterial blood samples at multiple time points post-administration (e.g., 5, 15, 30, 60, and 120 minutes). Collect blood into chilled tubes containing EDTA.
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma. Store plasma samples at -20°C or lower until analysis.
-
PRA Measurement: Determine the PRA in the plasma samples. This is typically done by measuring the rate of Ang I generation when the plasma is incubated at 37°C. The generated Ang I is then quantified by RIA.
-
Data Analysis: Express the results as the percentage inhibition of PRA from baseline at each dose and time point.
Experimental Workflow
The following diagram illustrates a generalized workflow for the in vitro to in vivo correlation of a novel renin inhibitor.
Caption: Generalized experimental workflow for the evaluation of a novel renin inhibitor.
Conclusion
The available data for SQ 30,774 demonstrates a clear correlation between its in vitro and in vivo effects. As a potent inhibitor of primate renin in vitro, it effectively suppresses plasma renin activity in vivo in a dose-dependent manner. The reduction in blood pressure observed at higher doses is a direct physiological consequence of this enzymatic inhibition within the renin-angiotensin system.
Compared to the more modern, orally available renin inhibitor aliskiren, SQ 30,774 represents an earlier stage in the development of this class of antihypertensive agents. While SQ 30,774 established the proof-of-concept for primate-specific renin inhibition, subsequent research, exemplified by aliskiren, has focused on improving pharmacokinetic properties, such as oral bioavailability, to enhance clinical utility. This comparative guide underscores the foundational importance of early-stage compounds like SQ 30,774 in the successful development of later-generation therapeutics.
References
Validating the Specificity of SQ 30774 for Renin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the renin inhibitor SQ 30774, focusing on its specificity for renin. Due to the limited availability of public quantitative data for this compound, this guide will compare its known characteristics with the well-documented renin inhibitor, Aliskiren. The information herein is supported by available experimental data and established methodologies for assessing renin inhibitor specificity.
Executive Summary
Data Presentation: Comparison of Renin Inhibitors
| Feature | This compound | Aliskiren |
| Target | Primate Renin | Human Renin |
| Chemical Class | Imidazole alcohol | Non-peptide, (2S,4S,5S,7S)-N-(2-carbamoyl-2-methylpropyl)-5-amino-4-hydroxy-2,7-diisopropyl-8-[4-methoxy-3-(3-methoxypropoxy)phenyl]octanamide hemifumarate |
| Potency (IC50) | Potent in vitro inhibitor of primate renin (specific IC50 not publicly available)[1] | 0.6 nM (for human renin) |
| Specificity | High species specificity; not an effective inhibitor of rat, hog, or dog renin.[1] Data on cross-reactivity with other human proteases (e.g., Cathepsin D, Pepsin) is not publicly available. | Exhibits high selectivity for renin over other aspartic proteinases. |
| Mechanism of Action | Competitive inhibitor | Competitive inhibitor |
Experimental Protocols
To validate the specificity of a renin inhibitor such as this compound, a series of in vitro and in vivo experiments are essential. Below are detailed methodologies for key experiments.
In Vitro Specificity Assessment: Fluorogenic Substrate-Based Assay
This assay is a common method for determining the inhibitory activity (IC50) of a compound against renin and other proteases.
Objective: To quantify the concentration of the inhibitor required to reduce the enzymatic activity of renin and other proteases by 50%.
Materials:
-
Purified human renin and other proteases (e.g., Cathepsin D, Pepsin, Chymotrypsin)
-
Fluorogenic renin substrate (e.g., a FRET-based peptide)
-
This compound and a reference inhibitor (e.g., Aliskiren)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and the reference inhibitor in the assay buffer.
-
Enzyme Preparation: Dilute the purified enzymes to a working concentration in the assay buffer.
-
Assay Reaction:
-
Add a fixed volume of the enzyme solution to each well of the microplate.
-
Add the various concentrations of the inhibitor to the respective wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
-
Substrate Addition: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths for the chosen substrate. The rate of increase in fluorescence is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
In Vivo Specificity Assessment: Plasma Renin Activity (PRA) Assay
This assay measures the enzymatic activity of renin in a biological sample, providing an indication of the inhibitor's efficacy in a physiological context.
Objective: To determine the effect of the inhibitor on the generation of Angiotensin I from endogenous angiotensinogen in plasma.
Materials:
-
Plasma samples from appropriate animal models (e.g., primates for this compound) treated with the inhibitor or vehicle.
-
Angiotensin I standards
-
Reagents for Angiotensin I quantification (e.g., ELISA kit or LC-MS/MS)
-
Inhibitors of angiotensin-converting enzyme (ACE) and angiotensinases (to prevent Angiotensin I degradation).
Procedure:
-
Sample Collection: Collect blood samples from treated and control animals at various time points after inhibitor administration. Prepare plasma by centrifugation.
-
Plasma Incubation:
-
Divide each plasma sample into two aliquots.
-
Incubate one aliquot at 37°C to allow renin to generate Angiotensin I.
-
Incubate the second aliquot at 4°C to serve as a baseline control (renin activity is minimal at this temperature).
-
Add ACE and angiotensinase inhibitors to both aliquots.
-
-
Angiotensin I Quantification: After a set incubation period (e.g., 1-3 hours), stop the reaction and measure the concentration of Angiotensin I in both aliquots using a validated method like ELISA or LC-MS/MS.
-
PRA Calculation:
-
Subtract the Angiotensin I concentration of the 4°C sample from the 37°C sample to determine the amount of Angiotensin I generated.
-
Express the PRA as the mass of Angiotensin I generated per unit of plasma volume per hour of incubation (e.g., ng/mL/hr).
-
-
Data Analysis: Compare the PRA levels in the inhibitor-treated groups to the vehicle control group to determine the in vivo efficacy of the inhibitor.
Mandatory Visualizations
Renin-Angiotensin Signaling Pathway
Caption: The Renin-Angiotensin System and the point of inhibition by this compound.
Experimental Workflow for Specificity Validation
Caption: Workflow for validating the specificity and efficacy of a renin inhibitor.
References
Safety Operating Guide
Inability to Identify SQ 30774 and General Disposal Procedures for Unidentified Chemicals
Immediate Safety Advisory: The identifier "SQ 30774" does not correspond to a recognized chemical in standard public databases. As a result, specific disposal procedures cannot be provided. The safe and proper disposal of any chemical is entirely dependent on its specific hazardous properties and regulatory requirements, which are detailed in its Safety Data Sheet (SDS). Disposing of an unknown substance can lead to dangerous chemical reactions, environmental contamination, and significant regulatory violations.
This document provides a general procedural framework for researchers, scientists, and drug development professionals to safely manage and dispose of an unidentified or internally coded chemical like "this compound". The primary and most critical step is to accurately identify the chemical.
Step 1: Chemical Identification and Locating the Safety Data Sheet (SDS)
Before any disposal procedures can be initiated, the identity of the substance must be determined.
Actionable Steps:
-
Internal Documentation: Thoroughly check laboratory notebooks, chemical inventory records, and internal databases for any reference to "this compound". This identifier may be an internal code linked to a specific chemical name, structure, or formula.
-
Container Labeling: Carefully examine the original container for any additional labels, manufacturer information, CAS number, or chemical structures that could aid in its identification.
-
Consult Colleagues: Inquire with the principal investigator, lab manager, or the researcher who originally synthesized or procured the substance. They may have direct knowledge of its identity.
-
Analytical Characterization: If the chemical's identity cannot be determined through documentation, it must be treated as an "unknown". In this case, you must contact your institution's Environmental Health and Safety (EHS) department. They will provide the proper protocol for the analysis and identification of unknown waste, which may involve analytical testing. The cost of this analysis is typically borne by the generating department.[1]
Once the chemical is identified, you must obtain its specific Safety Data Sheet (SDS). The SDS is the primary source of information regarding safe handling, storage, and disposal. Section 13 of the SDS will specifically address disposal considerations.
General Protocol for Unidentified Chemical Waste Disposal
The following is a generalized protocol for managing a chemical that cannot be immediately identified. This protocol must be followed until the chemical's identity is known and its specific SDS can be consulted.
Key Disposal and Safety Information for Unidentified Chemicals
| Parameter | Guideline |
| Personal Protective Equipment (PPE) | At a minimum, wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. If the substance is volatile or dusty, handle it within a chemical fume hood. |
| Handling | Treat the substance as hazardous. Avoid inhalation of dust, fumes, or aerosols. Avoid all contact with skin and eyes. Do not attempt to mix it with other waste.[2] |
| Segregation | Do not mix unidentified chemicals with any other waste streams.[2] Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.[3] |
| Container Selection | Store the unidentified chemical in its original container if possible, ensuring it is in good condition with no leaks or cracks. If repackaging is necessary, choose a container made of a compatible material with a secure, leak-proof lid.[2][3] |
| Labeling | Label the container clearly with the words "DANGER: UNKNOWN CHEMICAL - HAZARDOUS WASTE - PENDING ANALYSIS ".[4] Include the date it was designated as waste, the name of the principal investigator, and the laboratory location.[5] |
| Storage | Store the labeled container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[3] This area should be away from general lab traffic and incompatible materials. Ensure the container is kept closed except when absolutely necessary.[2] |
| Disposal | Do not dispose of unknown chemicals down the drain or in the regular trash. [1] Contact your institution's EHS office to arrange for the characterization and subsequent disposal of the unknown hazardous waste.[1] Follow their specific procedures for waste pickup and manifest documentation. |
Experimental Protocols
In the context of disposing of an unknown chemical, the primary "experimental protocol" involves the steps taken to identify the substance.
Protocol for Identification of an Unknown Chemical:
-
Information Gathering: Systematically review all internal records, including lab notebooks, inventory lists, and purchase orders, for the identifier "this compound".
-
Physical Examination: Observe the physical properties of the substance (e.g., solid, liquid, color, crystalline form) without opening the container if possible. Note any visible hazard symbols on the container.
-
Consultation: Interview all relevant laboratory personnel, past and present, who may have knowledge of the substance.
-
Contact EHS: If the above steps do not yield an identification, formally contact the EHS department. Report that you have an unidentified chemical requiring disposal.
-
Follow EHS Instructions: The EHS department will provide specific instructions for the safe segregation, storage, and potential sampling of the material for analysis. Do not proceed with any analytical testing without their direct guidance and approval.[5][6]
Logical Workflow for Unidentified Chemical Disposal
The following diagram illustrates the decision-making process for the proper management and disposal of a chemical with an unknown identity.
Caption: Workflow for the safe management and disposal of an unidentified laboratory chemical.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. esd.uga.edu [esd.uga.edu]
- 5. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 6. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
Unidentified Substance: "SQ 30774" - Safety Protocols Cannot Be Determined
Efforts to identify the chemical substance designated as "SQ 30774" have been unsuccessful, preventing the creation of specific personal protective equipment (PPE) guidelines, handling procedures, and disposal plans. Without a confirmed chemical identity, providing detailed safety information would be irresponsible and potentially hazardous.
Initial searches for a Safety Data Sheet (SDS) or any formal documentation for "this compound" did not yield any matches for a substance with this identifier. The designation "this compound" does not correspond to a recognized chemical name or a standard identification number such as a CAS number. It is possible that "this compound" is an internal product code, a catalog number specific to a particular supplier, or a typographical error.
One chemical supplier, Cortex Biochem, lists "this compound" but provides no structural information or safety data, and the product is marked as unavailable. This lack of public information makes it impossible to ascertain the hazards associated with the substance and, consequently, to recommend the appropriate safety measures.
To ensure the safety of all personnel, it is imperative that researchers, scientists, and drug development professionals positively identify the chemical they are working with before handling it.
Recommended Steps for Researchers:
-
Verify the Chemical Identity: Double-check the container label, purchase orders, and any accompanying documentation for a proper chemical name, CAS number, or other standard identifiers.
-
Contact the Supplier/Manufacturer: If the identifier "this compound" is a catalog or product number, the supplier or manufacturer is the primary source for obtaining the Safety Data Sheet (SDS). The SDS is a comprehensive document that details the chemical's properties, hazards, and the necessary safety precautions.
-
Consult Your Organization's Safety Officer: Your institution's Environmental Health and Safety (EHS) department can provide expert guidance on identifying unknown chemicals and can assist in obtaining the necessary safety information.
Once the chemical has been correctly identified and a Safety Data Sheet has been obtained, a comprehensive safety plan can be developed. This plan will include the following essential components, which would have been provided for "this compound" had it been identifiable:
-
Personal Protective Equipment (PPE): Specific recommendations for eye and face protection, skin protection (gloves, lab coats), and respiratory protection.
-
Engineering Controls: Requirements for ventilation, such as working in a fume hood.
-
Handling and Storage: Procedures for safely managing the substance, including temperature and compatibility requirements.
-
First Aid Measures: Instructions for immediate action in case of exposure.
-
Spill and Leak Procedures: Protocols for containment and cleanup.
-
Disposal Considerations: Guidelines for the safe disposal of the chemical and any contaminated materials, in accordance with local, state, and federal regulations.
Below is a generalized workflow for handling any chemical substance in a laboratory setting. This diagram illustrates the logical progression from planning to disposal, emphasizing the critical need for information gathering at the outset.
Caption: General workflow for safe chemical handling in a laboratory setting.
Building trust with our customers is paramount. Therefore, we will only provide safety information that is accurate and specific to a known substance. We urge all users to confirm the identity of "this compound" before proceeding with any laboratory work.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
